4-sec-Butylphenylboronic acid
Description
Properties
IUPAC Name |
(4-butan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPURIZKQPJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395101 | |
| Record name | [4-(Butan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-56-8 | |
| Record name | B-[4-(1-Methylpropyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-sec-butylphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and advanced materials. This document outlines a detailed synthetic protocol, methods for characterization, and relevant applications.
Introduction
This compound (CAS No. 850568-56-8) is an organoboron compound that belongs to the extensive family of arylboronic acids.[1] These compounds are of significant interest due to their versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl systems prevalent in many biologically active molecules. The sec-butyl substituent on the phenyl ring provides unique steric and electronic properties that can influence the reactivity of the boronic acid and the physicochemical properties of the resulting products, such as solubility and metabolic stability.
Synthesis of this compound
The most common and efficient method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This section details a robust protocol for the preparation of this compound starting from 1-bromo-4-(sec-butyl)benzene.
Synthesis Pathway
The synthesis proceeds in two main steps: the formation of the Grignard reagent from 1-bromo-4-(sec-butyl)benzene, followed by its reaction with trimethyl borate and subsequent hydrolysis.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1-Bromo-4-(sec-butyl)benzene | 39220-69-4 | 213.11 | 1.0 |
| Magnesium turnings | 7439-95-4 | 24.31 | 1.2 |
| Iodine | 7553-56-2 | 253.81 | catalytic |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Trimethyl borate | 121-43-7 | 103.91 | 1.5 |
| Hydrochloric acid (2 M aqueous) | 7647-01-0 | 36.46 | - |
| Diethyl ether | 60-29-7 | 74.12 | - |
| Saturated aqueous sodium chloride | 7647-14-5 | 58.44 | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in the flask.
-
A solution of 1-bromo-4-(sec-butyl)benzene (1.0 eq.) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
-
-
Borylation and Hydrolysis:
-
The Grignard solution is cooled to room temperature and then further cooled to -78 °C using a dry ice/acetone bath.
-
A solution of trimethyl borate (1.5 eq.) in anhydrous THF is added dropwise to the cold Grignard reagent with vigorous stirring. The temperature should be maintained below -70 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is then quenched by carefully pouring the mixture into a beaker containing crushed ice and 2 M aqueous hydrochloric acid.
-
The mixture is stirred for 30 minutes to an hour until two clear layers are formed.
-
-
Work-up and Purification:
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene, to afford a white to off-white solid.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected results.
Physical Properties
| Property | Value |
| CAS Number | 850568-56-8[1] |
| Molecular Formula | C₁₀H₁₅BO₂[1] |
| Molecular Weight | 178.04 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in a similar range to the n-butyl isomer (91-97 °C)[2], but requires experimental verification. |
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and comparison with its isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid.[2][3]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (δ, ppm):
-
~7.8-8.2 (d, 2H, Ar-H ortho to B(OH)₂)
-
~7.2-7.4 (d, 2H, Ar-H meta to B(OH)₂)
-
~4.5-5.5 (br s, 2H, B(OH)₂)
-
~2.6-2.8 (sextet, 1H, -CH(CH₃)CH₂CH₃)
-
~1.5-1.7 (m, 2H, -CH₂CH₃)
-
~1.2-1.3 (d, 3H, -CH(CH₃))
-
~0.8-0.9 (t, 3H, -CH₂CH₃)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (δ, ppm):
-
~145-150 (Ar-C attached to sec-butyl)
-
~135-138 (Ar-CH ortho to B(OH)₂)
-
~128-130 (Ar-CH meta to B(OH)₂)
-
~130-135 (Ar-C attached to B, often broad or not observed)
-
~40-45 (-CH(CH₃)CH₂CH₃)
-
~30-35 (-CH₂CH₃)
-
~20-25 (-CH(CH₃))
-
~10-15 (-CH₂CH₃)
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) is a common technique. Boronic acids can sometimes be challenging to analyze by MS due to the formation of cyclic trimers (boroxines).
-
Expected m/z:
-
[M-H]⁻: 177.10
-
[M+Na]⁺: 201.10
-
The observation of ions corresponding to the boroxine anhydride is also possible.
-
Analytical Workflow
A typical workflow for the analysis and characterization of the synthesized product is outlined below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-sec-Butylphenylboronic Acid
A Note on Data Availability: Publicly available experimental data for the specific isomer, 4-sec-butylphenylboronic acid, is limited. This guide provides a comprehensive overview of the anticipated physical and chemical properties based on the known characteristics of closely related isomers, namely 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid. Furthermore, it offers generalized experimental protocols and workflows applicable to the synthesis and characterization of this class of compounds.
Core Physical and Chemical Properties
Table 1: Comparative Physical and Chemical Properties of Butylphenylboronic Acid Isomers
| Property | 4-n-Butylphenylboronic Acid | 4-tert-Butylphenylboronic Acid | This compound (Predicted) |
| CAS Number | 145240-28-4[1][2] | 123324-71-0[3][4][5] | Not Found |
| Molecular Formula | C₁₀H₁₅BO₂[1][2] | C₁₀H₁₅BO₂[3][5] | C₁₀H₁₅BO₂ |
| Molecular Weight | 178.04 g/mol [1][2][5][6] | 178.04 g/mol [3][5][6] | 178.04 g/mol |
| Melting Point | 91-97 °C[1][2] | 191-196 °C[7][8][9] | Expected to be between the n-butyl and tert-butyl isomers. |
| Boiling Point | Not Found | 296.7 °C at 760 mmHg[7] | Not Found |
| Appearance | White to orange crystalline powder[1] | White to off-white crystalline powder[7][8] | Expected to be a white to off-white solid. |
| Solubility | Soluble in organic solvents. | Soluble in methanol.[3] | Expected to be soluble in organic solvents like methanol, THF, and DMSO. |
Chemical Reactivity and Applications
Arylboronic acids are renowned for their utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in research and drug development would be as a coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the formation of a biaryl linkage by coupling the arylboronic acid with an aryl halide or triflate.[10]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are generalized procedures for the synthesis and characterization of arylboronic acids that would be applicable.
General Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[11]
Characterization Methods
NMR spectroscopy is a crucial technique for the structural elucidation of arylboronic acids. It's important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[11] To obtain sharp, well-resolved spectra, it is often recommended to run the NMR in a coordinating solvent like DMSO-d₆ or to convert the boronic acid to a boronate ester.[12]
-
¹H NMR: Expected signals would include aromatic protons in the region of 7-8 ppm, the methine proton of the sec-butyl group, the methylene protons, and the terminal methyl groups. The protons on the hydroxyl groups of the boronic acid may appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would appear in the downfield region, while the aliphatic carbons of the sec-butyl group would be found in the upfield region.
-
¹¹B NMR: This technique is particularly useful for boron-containing compounds and would show a characteristic signal for the boronic acid.
Electrospray ionization mass spectrometry (ESI-MS) is a common method for determining the molecular weight of arylboronic acids.[13] The analysis can provide the mass of the parent molecule as well as fragmentation patterns that can aid in structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14][15]
Reversed-phase HPLC (RP-HPLC) is a standard technique for assessing the purity of arylboronic acids.[16] A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The use of a mass spectrometry (MS) compatible mobile phase, such as one containing formic acid, would allow for LC-MS analysis.[17]
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety data sheets for related arylboronic acids, the following general precautions should be observed:[18][19]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. Arylboronic acids can be hygroscopic.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.
This technical guide provides a foundational understanding of the anticipated properties and experimental considerations for this compound, drawing upon data from closely related compounds and general principles of organic chemistry. Researchers working with this specific compound should perform their own comprehensive characterization and safety assessments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]
- 3. CAS RN 123324-71-0 | Fisher Scientific [fishersci.com]
- 4. 123324-71-0|(4-(tert-Butyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. usbio.net [usbio.net]
- 6. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
- 9. 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 [sigmaaldrich.com]
- 10. byjus.com [byjus.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
4-sec-Butylphenylboronic acid CAS number and molecular structure
An In-depth Technical Guide to 4-Butylphenylboronic Acid Isomers
Introduction
Phenylboronic acids are a class of organic compounds with the general formula R-B(OH)₂. They are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. The butyl-substituted isomers, in particular, offer unique properties that are leveraged in drug discovery, agrochemicals, and materials science. The nature of the butyl isomer (n-butyl, sec-butyl, or tert-butyl) can influence the steric and electronic properties of the molecule, affecting its reactivity and the properties of the resulting products.
Molecular Structure and Identification
The key identifiers and structural representations for 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid are detailed below.
Table 1: Chemical Identification of 4-Butylphenylboronic Acid Isomers
| Property | 4-n-Butylphenylboronic acid | 4-tert-Butylphenylboronic acid |
| Molecular Structure | CH₃(CH₂)₃C₆H₄B(OH)₂ | (CH₃)₃CC₆H₄B(OH)₂[1] |
| CAS Number | 145240-28-4 | 123324-71-0[1][2] |
| Molecular Formula | C₁₀H₁₅BO₂ | C₁₀H₁₅BO₂[2] |
| Molecular Weight | 178.04 g/mol | 178.04 g/mol [1][2] |
| IUPAC Name | (4-Butylphenyl)boronic acid | (4-tert-butylphenyl)boronic acid[3] |
| Synonyms | 4-Butylbenzeneboronic acid | 4-(tert-Butyl)phenylboronic acid, p-tert-Butylbenzeneboronic acid[1][3] |
Physicochemical Properties
The physical and chemical properties of these isomers are summarized in the following table, providing a basis for their handling, storage, and application in various chemical processes.
Table 2: Physicochemical Data of 4-Butylphenylboronic Acid Isomers
| Property | 4-n-Butylphenylboronic acid | 4-tert-Butylphenylboronic acid |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[4] |
| Melting Point | 91-97 °C | 191-196 °C[1][4] |
| Boiling Point | Not available | 296.7 °C at 760 mmHg[4] |
| Density | Not available | 1.02 g/cm³[4] |
| Purity | ≥95% | ≥95.0%[1] |
Applications in Research and Development
Both 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid are pivotal reagents in modern organic synthesis and medicinal chemistry.
Key Applications:
-
Suzuki-Miyaura Cross-Coupling Reactions : These compounds are fundamental building blocks for creating biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[4][5][6] The choice of isomer can influence the steric hindrance around the reaction center, thereby affecting reaction kinetics and product yields.
-
Pharmaceutical Development : Boron-containing compounds are of growing interest in medicinal chemistry.[7] These boronic acid derivatives serve as intermediates in the synthesis of complex, biologically active molecules, including potential anti-cancer agents and antibiotics like tetracycline derivatives.[5][8][9] The butyl group can enhance lipophilicity, which may improve the pharmacokinetic properties of a drug candidate.
-
Material Science : The boronic acid functional group allows for the formation of dynamic covalent bonds, which is useful in the creation of advanced materials such as polymers and nanomaterials with enhanced properties.[5]
-
Bioconjugation and Sensors : The ability of boronic acids to form stable complexes with diols makes them valuable in the development of biosensors and for attaching biomolecules to surfaces.[5][6]
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a 4-butylphenylboronic acid isomer is provided below. This protocol serves as a starting point and may require optimization for specific substrates.
General Suzuki-Miyaura Coupling Protocol
1. Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the 4-butylphenylboronic acid isomer (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL).
2. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Conclusion
4-n-Butylphenylboronic acid and 4-tert-butylphenylboronic acid are valuable and versatile reagents in organic chemistry. Their utility in the synthesis of complex molecules makes them indispensable tools for researchers in drug discovery and materials science. While detailed information on 4-sec-butylphenylboronic acid is sparse, the well-documented properties and applications of the n-butyl and tert-butyl isomers provide a strong foundation for their continued use in innovative research and development.
References
- 1. 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 [sigmaaldrich.com]
- 2. CAS RN 123324-71-0 | Fisher Scientific [fishersci.com]
- 3. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
Stability and Storage of 4-sec-Butylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-sec-butylphenylboronic acid. It details potential degradation pathways and outlines experimental protocols for robust stability assessment, crucial for ensuring the quality, efficacy, and safety of this versatile reagent in research and drug development.
Core Stability Profile and Recommended Storage
This compound, like many arylboronic acids, is a crystalline solid that is relatively stable when handled and stored correctly. However, it is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, moisture, light, and the presence of oxidizing agents.
Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool environment. Refrigeration (2-8 °C) is often advised for long-term storage to minimize the rate of potential degradation reactions. Some suppliers even recommend storage at -20 °C.
-
Moisture: Keep in a tightly sealed container in a dry place. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines), and the presence of excess moisture can facilitate hydrolysis of these anhydrides back to the boronic acid or potentially lead to other degradation pathways.
-
Light: Store in a dark place, protected from light. Exposure to UV or visible light can induce photochemical degradation.
-
Atmosphere: For optimal stability, especially for long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Incompatibilities: Store away from strong oxidizing agents.
Potential Degradation Pathways
The primary degradation pathways for this compound include the formation of boroxines (anhydrides), oxidation, and protodeboronation. Understanding these pathways is critical for developing stability-indicating analytical methods and for interpreting stability data.
-
Boroxine Formation: This is a common reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[1][2] While this is not strictly a degradation to an impurity, the presence of varying amounts of the anhydride can affect the effective concentration and reactivity of the boronic acid.[2]
-
Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of the corresponding phenol (4-sec-butylphenol) and boric acid. This process can be accelerated by heat, light, and the presence of oxidizing agents.
-
Protodeboronation: This is a degradation pathway where the carbon-boron bond is cleaved, resulting in the replacement of the boronic acid group with a hydrogen atom to form sec-butylbenzene.[3][4] This reaction can be catalyzed by acidic or basic conditions.[3]
Caption: Key degradation pathways of this compound.
Quantitative Stability Data
Specific quantitative stability data for this compound under various stress conditions is not extensively available in peer-reviewed literature. To obtain such data, forced degradation studies are necessary. The following tables are templates for summarizing quantitative data from such studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | Observation | % Degradation | Major Degradants Identified |
| Thermal | 60°C for 4 weeks | White powder | ||
| Photostability | ICH Q1B Option 2 | White powder | ||
| Humidity | 25°C / 92.5% RH for 4 weeks | White powder | ||
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Solution | ||
| Base Hydrolysis | 0.1 M NaOH at RT for 24h | Solution | ||
| Oxidation | 3% H₂O₂ at RT for 24h | Solution |
Table 2: Recommended Storage Conditions and Shelf-Life (Example)
| Storage Condition | Temperature | Humidity | Light | Shelf-Life (Projected) |
| Long-Term | 2-8°C | < 40% RH | Protected from light | > 24 months |
| Accelerated | 25°C | 60% RH | Protected from light | 6 months |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. These include forced degradation studies and analysis using stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[5][6]
Objective: To generate degradation products of this compound under various stress conditions.
Protocol:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. For solid-state studies, use the neat compound.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Store at 60°C for 24 hours. Neutralize a portion of the sample before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Store at room temperature for 24 hours. Neutralize a portion of the sample before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 60°C for 4 weeks. Also, prepare a solution and store it at 60°C for 24 hours.
-
Photostability Testing: Expose the solid sample to light according to ICH Q1B guidelines.[7][8] This involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Use a control sample protected from light.
Stability-Indicating UPLC-MS Method
A validated stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.
Objective: To develop a UPLC-MS method for the quantitative analysis of this compound and its degradation products.
Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions (A starting point for method development):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 5-10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes to be evaluated.
-
Scan Mode: Full scan for identification of degradation products and Multiple Reaction Monitoring (MRM) for quantification.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Quantitative NMR (qNMR) Analysis
¹¹B and ¹H NMR can be used as powerful tools for the quantitative analysis of boronic acids and their degradation products, particularly for distinguishing between the boronic acid and its boroxine anhydride.[9][10]
Objective: To quantify the amount of this compound and its boroxine in a sample.
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and an internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. The chemical shift will be indicative of the boron species (sp² hybridized boronic acid vs. sp³ hybridized borate esters or boroxine).
-
Data Analysis: Integrate the signals of the analyte and the internal standard in the ¹H NMR spectrum to calculate the purity of the this compound. The ratio of the boronic acid to the boroxine can be determined from the integration of their respective signals in the ¹¹B NMR spectrum.
Caption: A typical workflow for assessing the stability of a chemical substance.
Conclusion
While this compound is a relatively stable compound, its integrity can be compromised by exposure to heat, light, moisture, and oxidizing conditions. Proper storage in a cool, dark, and dry environment, preferably under an inert atmosphere, is essential to ensure its long-term stability and performance in sensitive applications. The potential for degradation through boroxine formation, oxidation, and protodeboronation necessitates the use of validated, stability-indicating analytical methods for quality control. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly assess the stability of this compound and to establish appropriate handling and storage procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ICH Q1B for Photostability Testing: Ensuring Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 8. ema.europa.eu [ema.europa.eu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Spectral Analysis of 4-sec-Butylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 4-sec-Butylphenylboronic acid (CAS No. 850568-56-8). Due to the limited availability of directly published experimental spectra for this specific isomer, this document leverages data from structurally similar analogs, including 4-tert-butylphenylboronic acid and 4-n-butylphenylboronic acid, to predict and interpret the spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound based on the analysis of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.8 - 8.2 | d | 2H | Ar-H (ortho to -B(OH)₂) | Expected to be a doublet due to coupling with meta protons. |
| ~ 7.2 - 7.4 | d | 2H | Ar-H (meta to -B(OH)₂) | Expected to be a doublet due to coupling with ortho protons. |
| ~ 4.5 - 5.5 | br s | 2H | B(OH )₂ | Broad singlet, chemical shift can vary with concentration and solvent. |
| ~ 2.6 - 2.8 | m | 1H | -CH (CH₃)(CH₂CH₃) | Sextet or multiplet due to coupling with adjacent methyl and methylene protons. |
| ~ 1.5 - 1.7 | m | 2H | -CH₂CH ₃ | Quintet or multiplet. |
| ~ 1.2 - 1.3 | d | 3H | -CH(CH ₃)(CH₂CH₃) | Doublet due to coupling with the methine proton. |
| ~ 0.8 - 0.9 | t | 3H | -CH₂CH ₃ | Triplet due to coupling with the methylene protons. |
d: doublet, t: triplet, m: multiplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 145 - 150 | Ar-C -CH- | Quaternary carbon attached to the sec-butyl group. |
| ~ 135 - 138 | Ar-C H (ortho to -B(OH)₂) | |
| ~ 128 - 130 | Ar-C H (meta to -B(OH)₂) | |
| ~ 130 - 135 | Ar-C -B(OH)₂ | Quaternary carbon attached to the boronic acid group. Signal may be broad or unobserved. |
| ~ 40 - 45 | -C H(CH₃)(CH₂CH₃) | |
| ~ 30 - 35 | -C H₂(CH₃) | |
| ~ 20 - 25 | -CH(C H₃)(CH₂CH₃) | |
| ~ 10 - 15 | -CH₂C H₃ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~ 3200 - 3600 | O-H stretch (B-OH) | Strong, Broad |
| ~ 2850 - 3000 | C-H stretch (aliphatic) | Strong |
| ~ 1600, 1480 | C=C stretch (aromatic) | Medium-Weak |
| ~ 1300 - 1400 | B-O stretch | Strong |
| ~ 1000 - 1100 | B-C stretch | Medium |
| ~ 840 | C-H bend (para-disubstituted) | Strong |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 178.12 | [M]⁺ | Molecular ion peak. |
| 160.11 | [M - H₂O]⁺ | Loss of one water molecule. |
| 142.10 | [M - 2H₂O]⁺ | Loss of two water molecules. |
| 121.09 | [M - C₄H₉]⁺ | Loss of the sec-butyl group. |
Note: Boronic acids are prone to dehydration and the formation of cyclic anhydrides (boroxines), which may be observed in the mass spectrum at higher m/z values.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
The Boronic Acid Moiety in 4-sec-Butylphenylboronic Acid: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-sec-Butylphenylboronic acid is an important organoboron compound utilized in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. The reactivity of the boronic acid group is central to its synthetic utility, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth analysis of the reactivity of the boronic acid moiety in this compound, focusing on its application in key organic reactions. The document is intended for researchers, scientists, and drug development professionals who wish to understand and apply the unique chemical properties of this reagent.
Core Reactivity Principles
The reactivity of the boronic acid group (-B(OH)₂) in this compound is governed by the electrophilic nature of the boron atom and its ability to undergo transmetalation with transition metal catalysts. The sec-butyl group, being an electron-donating alkyl group, has a modest electronic influence on the phenyl ring, which in turn affects the reactivity of the boronic acid.
Key Reactions and Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] this compound is an excellent substrate for these reactions, enabling the synthesis of a wide range of biaryl compounds.
Reaction Scheme:
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for the transmetalation step.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
The yield of Suzuki-Miyaura couplings with 4-alkylphenylboronic acids is influenced by the choice of catalyst, base, solvent, and the nature of the coupling partner. While specific comprehensive data for this compound is dispersed, the following table provides representative yields for the coupling of similar alkyl-substituted phenylboronic acids with various aryl halides.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | n-Butylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [2] |
| 4-Chlorotoluene | n-Butylphenylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 88 | [2] |
| 1-Iodonaphthalene | n-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 6 | 92 | [3] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 85 | [4] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂], 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.[4][5][6]
Chan-Lam Coupling
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling an organoboron reagent with an amine or an alcohol.[7][8] This reaction is catalyzed by copper complexes and can often be performed under mild conditions, open to the air.[9][10]
Reaction Scheme:
Catalytic Cycle:
The proposed mechanism involves the formation of a copper(II)-amido or -alkoxo complex, followed by transmetalation with the boronic acid. A subsequent reductive elimination from a Cu(III) intermediate, formed by oxidation, yields the final product and regenerates the active copper catalyst.[8][9]
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
Quantitative Data for Chan-Lam Coupling:
Yields for the Chan-Lam coupling are dependent on the nucleophilicity of the amine or alcohol, as well as the reaction conditions. The following table provides representative data for the coupling of arylboronic acids with various N-H and O-H containing compounds.
| Amine/Phenol | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | Moderate | [11] |
| 4-Methoxyphenol | Phenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 48 | Good | [10] |
| Imidazole | Phenylboronic acid | [Cu(OH)·TMEDA]₂Cl₂ (10) | - | MeCN | RT | 12 | Good | [11] |
| 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ (100) | DIPEA | DMSO | 120°C | 24 | Moderate | [9] |
| Phenol | Phenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 48 | Moderate | [11] |
Experimental Protocol: Chan-Lam Coupling of this compound with Aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) and pyridine (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[9][11]
Petasis (Borono-Mannich) Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines.[12][13] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.
Reaction Scheme:
Reaction Workflow:
The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the aryl group from the boronic acid.
Caption: Logical workflow of the Petasis multicomponent reaction.
Protodeboronation
Protodeboronation is a common side reaction of organoboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond.[8] This process is often pH-dependent and can be accelerated under both acidic and basic conditions. For simple arylboronic acids, the reaction is generally slow at neutral pH.[8] The electron-donating sec-butyl group is expected to slightly stabilize the C-B bond against protodeboronation compared to electron-withdrawing groups.
Reaction Scheme:
The rate of protodeboronation is highly dependent on the pH of the medium, with different mechanisms operating in acidic and basic conditions.[16][17]
Conclusion
This compound is a versatile reagent with a rich and synthetically valuable reactivity profile centered around the boronic acid moiety. Its participation in powerful bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an indispensable tool in modern organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its reactivity, including potential side reactions such as protodeboronation, is crucial for its effective application in the laboratory. This guide provides a foundational understanding of these key aspects, offering both qualitative and quantitative insights to aid researchers in their synthetic endeavors.
References
- 1. Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Petasis reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Petasis Reaction [organic-chemistry.org]
- 16. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Potential of Butylphenylboronic Acids: A Technical Guide to 4-sec-Butylphenylboronic Acid and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility as building blocks, particularly in palladium-catalyzed cross-coupling reactions. The introduction of an alkyl substituent, such as a butyl group, onto the phenyl ring can significantly modulate the steric and electronic properties of the molecule. This, in turn, influences the reactivity and selectivity of its subsequent transformations and can impact the pharmacokinetic profile of derivative compounds in medicinal chemistry. This guide focuses on the potential derivatives of 4-sec-butylphenylboronic acid, a less-documented isomer compared to its tert-butyl counterpart. Due to the limited specific literature on the sec-butyl isomer, this guide will draw parallels from the well-studied 4-tert-butylphenylboronic acid to provide a comprehensive overview of the synthesis, applications, and potential biological significance of this class of compounds.
Boronic acids and their derivatives have garnered significant interest in medicinal chemistry, with several compounds entering clinical trials and receiving FDA approval.[1][2] Their utility stems from their unique ability to form reversible covalent bonds with diols and their role as key intermediates in the synthesis of complex organic molecules.[1][3]
Synthesis of Butylphenylboronic Acid Derivatives
The primary route to synthesizing derivatives of this compound is through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, PCy₃, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) and any necessary ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C). Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 2 - 5 mol% | The choice of catalyst and ligand can significantly impact reaction efficiency.[5] |
| Base | 2.0 - 3.0 equivalents | Common bases include carbonates and phosphates. The choice of base can be critical for success.[6] |
| Solvent | 5 - 10 mL per mmol of aryl halide | Solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.[6] |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the coupling partners.[6] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the endpoint.[6] |
A study on the synthesis of 4-tert-butylphenylboronic acid from 4-tert-butylbromobenzene reported a reaction yield of 72.8%.[7] It is expected that the synthesis of this compound would proceed via a similar pathway with comparable efficiency.
Potential Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are of significant interest to the pharmaceutical industry. The butylphenyl moiety can be found in a variety of biologically active molecules. For instance, 4-tert-butylphenylboronic acid is a known building block in the synthesis of tetracycline derivatives, a class of antibiotics.[7]
The sec-butyl group, being chiral, introduces the possibility of creating stereoisomers, which can have distinct biological activities and pharmacokinetic profiles. This is a crucial consideration in modern drug design. Boronic acid derivatives themselves can exhibit biological activity, acting as inhibitors for various enzymes, most notably serine proteases.[3]
Visualizing Key Processes
To better understand the chemical transformations and experimental procedures involved, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
- 8. CN115521325A - Boronic acid derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the utilization of 4-sec-butylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile organoboron compound serves as a key building block in the synthesis of substituted biaryl molecules, which are of significant interest in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems.[1][2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate.[1] This methodology is favored for its relatively mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[3][4][5] The sec-butyl group on the phenylboronic acid introduces a degree of steric hindrance that may necessitate optimized reaction conditions for efficient coupling.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center. The base is crucial for the activation of the boronic acid.[1]
-
Reductive Elimination: The two organic groups on the palladium intermediate couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction parameters for Suzuki-Miyaura couplings involving arylboronic acids, with a focus on conditions suitable for potentially sterically hindered substrates like this compound. These are starting points and may require optimization for specific substrate combinations.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including sterically hindered ones. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | 1-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 1-3 |
Table 2: Comparison of Bases and Solvents
| Base | Solvent(s) | Key Properties |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promoting high reaction rates. |
| Cs₂CO₃ | Dioxane, THF, DMF | Strong base, can accelerate slow reactions, particularly with hindered substrates. |
| K₂CO₃ | Toluene/H₂O, Ethanol/H₂O | A common and cost-effective base, suitable for a wide range of couplings. |
| Na₂CO₃ | Toluene/Ethanol/H₂O | Mild and effective base, often used in aqueous solvent mixtures. |
Experimental Protocols
The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure for the Synthesis of 4-sec-Butyl-Substituted Biphenyls
This protocol is a generalized procedure and may require optimization for specific experimental setups.[6]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or aryl iodide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-sec-butyl-substituted biphenyl.
Protocol 2: Specific Example for the Synthesis of 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl
The following is an adapted, representative procedure based on the synthesis of similar biphenyl compounds.[7]
Materials:
-
1-Bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol)
-
4-(tert-butyl)phenylboronic acid (0.138 g, 0.777 mmol)
-
Potassium phosphate (K₃PO₄) (0.164 g, 0.777 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0089 g, 1.5 mol%)
-
1,4-Dioxane and Water (3:1 v/v mixture)
Procedure:
-
In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-(tert-butyl)phenylboronic acid (0.777 mmol), K₃PO₄ (0.777 mmol), and Pd(PPh₃)₄ (1.5 mol%).
-
Add the 1,4-dioxane and water mixture (1:3 v/v ratio).
-
Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
After cooling to room temperature, monitor the reaction completion by TLC.
-
Follow a standard aqueous work-up and extraction with an organic solvent.
-
Purify the crude product by column chromatography to yield the final product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-sec-Butylphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-sec-Butylphenylboronic acid is a versatile organoboron compound that serves as a critical building block in modern pharmaceutical synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the construction of complex molecular architectures, particularly the biaryl scaffolds found in numerous active pharmaceutical ingredients (APIs). The sec-butyl group on the phenyl ring enhances the compound's lipophilicity and solubility in organic solvents, making it a valuable reagent in the synthesis of various drug candidates.[1][2]
This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in pharmaceutical research and development.
Key Applications in Pharmaceutical Synthesis
The principal application of this compound in pharmaceutical synthesis is as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[3][4] The synthesis of these "sartan" drugs often involves a crucial Suzuki-Miyaura coupling step to create the characteristic biphenyl core of the molecule.
1. Synthesis of Angiotensin II Receptor Blockers (ARBs):
ARBs, such as Losartan, Valsartan, and Irbesartan, function by blocking the action of angiotensin II, a potent vasoconstrictor, at its receptor (AT1).[3][5][6] The biphenyl scaffold is essential for the pharmacological activity of many sartans. This compound and its isomers can be utilized in the synthesis of the biphenyl core of these drugs.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling in the Synthesis of a SARTAN Intermediate
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl halide to form a key biphenyl intermediate for the synthesis of sartan-class drugs.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., a substituted bromobenzonitrile, 1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, Tetrahydrofuran [THF], 5-10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Reagents for work-up and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) followed by the anhydrous, deoxygenated solvent (8 mL).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 2 to 24 hours depending on the specific substrates and conditions.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biphenyl intermediate.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling in the synthesis of sartan intermediates, based on literature for analogous phenylboronic acids.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | Substituted bromobenzonitriles, aryl triflates | Reactivity order: I > Br > OTf >> Cl.[7] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%) | The choice of catalyst and ligand can significantly influence the reaction efficiency. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | An aqueous solution of the base is often used. The choice of base can affect the reaction rate and yield.[8] |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures | Solvents should be anhydrous and deoxygenated. Biphasic systems are also common.[8] |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system.[8] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC-MS.[8] |
| Yield | 70 - 98% | Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a sartan intermediate using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Signaling Pathway: Mechanism of Action of Angiotensin II Receptor Blockers (ARBs)
Pharmaceuticals synthesized using this compound, such as ARBs, primarily target the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the signaling pathway and the point of intervention for ARBs.
Caption: ARBs block the AT1 receptor, inhibiting Angiotensin II effects.
References
- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-sec-Butylphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-sec-Butylphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its application is particularly prominent in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This reaction enables the synthesis of complex biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and advanced materials. The sec-butyl group can impart desirable steric and electronic properties to the target molecules, potentially influencing their biological activity, solubility, and metabolic stability. These application notes provide an overview of the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction, and include a detailed experimental protocol for a representative transformation.
Core Applications
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and high yields.
Key applications include:
-
Pharmaceutical Drug Discovery: The 4-sec-butylphenyl moiety is incorporated into various molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. The lipophilic nature of the sec-butyl group can enhance membrane permeability and influence binding interactions with biological targets.
-
Agrochemical Synthesis: This building block is employed in the synthesis of novel pesticides and herbicides, where the substituent on the phenyl ring can modulate the biological efficacy and environmental persistence of the active ingredients.
-
Materials Science: this compound is used in the preparation of organic light-emitting diodes (OLEDs), polymers, and other advanced materials where the tailored electronic and physical properties of the resulting aromatic structures are crucial.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an organic halide or triflate. The general catalytic cycle is depicted below.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole. This protocol is based on established procedures for similar arylboronic acids and should be optimized for specific substrates and scales.[1][2]
Reaction Scheme:
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 16236-40-1 | 178.06 | 1.2 | 1.2 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Equipment
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 213.7 mg), 4-bromoanisole (1.0 mmol, 187.0 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tricyclohexylphosphine (0.04 mmol, 11.2 mg), and potassium phosphate (2.0 mmol, 424.5 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material (4-bromoanisole) is consumed. Reaction times can vary from 2 to 24 hours depending on the specific substrates.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-sec-butyl-4'-methoxybiphenyl.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for Suzuki-Miyaura coupling reactions involving arylboronic acids. The data is representative and may require optimization for specific substrates.[3][4]
| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Aryl Halide) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92[5] |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 88[5] |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85[5] |
| 4-Tolylboronic acid | 4-Chloroanisole | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| This compound | 4-Bromoanisole | Pd(OAc)₂/PCy₃ (2-4) | K₃PO₄ | Dioxane/H₂O | 80-100 | 2-24 | >90 (expected) |
Biological Activity Context
While specific signaling pathways directly modulated by compounds synthesized from this compound are not extensively documented in publicly available literature, the resulting biaryl structures are of significant interest in drug discovery. The introduction of the 4-sec-butylphenyl group can influence a molecule's interaction with various biological targets. For instance, substituted biphenyls are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many biaryl compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.
-
Anti-inflammatory Effects: Substituted biphenyls can inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
-
Antimicrobial Properties: The biaryl scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal activities.
The 4-sec-butylphenyl moiety, with its specific size, shape, and lipophilicity, can be strategically employed by medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates targeting these and other biological pathways. Further research is required to elucidate the precise mechanisms of action for novel compounds synthesized using this versatile building block.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of various palladium catalysts in the Suzuki-Miyaura cross-coupling of 4-sec-butylphenylboronic acid with aryl halides. The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.
While specific performance data for the direct coupling of this compound is not extensively published, the following protocols are based on well-established methods for structurally similar arylboronic acids and are expected to be highly applicable. Optimization for specific substrates is recommended.
Data Presentation: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The selection of the palladium catalyst and reaction conditions is critical for achieving high yields and purity. The following table summarizes the performance of several common palladium catalyst systems in Suzuki-Miyaura reactions with relevant model substrates, providing a valuable starting point for catalyst selection.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65[1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME/H₂O | 80-100 | - | -[1] |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | (4-(Butylsulfinyl)phenyl)boronic acid | K₃PO₄ | Toluene | 100 | 8 | 88-96[2] |
| Pd₂(dba)₃ / SPhos | Aryl Halide | (4-(Butylsulfinyl)phenyl)boronic acid | K₃PO₄ | Toluene | 100 | - | -[1] |
Note: The data presented is for model reactions and should be used as a guideline. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[2]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Substrates using a Buchwald-Hartwig Ligand (SPhos)
This protocol is recommended for less reactive aryl chlorides and other challenging substrates, employing a highly active palladium/phosphine ligand system.[1][2]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ or Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for C-C Bond Formation with 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for carbon-carbon (C-C) bond formation utilizing 4-sec-butylphenylboronic acid. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The Suzuki-Miyaura coupling is highlighted as the most prominent method due to its mild conditions, broad functional group tolerance, and the commercial availability of boronic acids.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds (like this compound) and various organic halides or triflates (Ar-X).[3][4] The reaction's success is often dependent on the careful selection of catalyst, ligand, base, and solvent.[5]
Key Reaction Parameters
The choice of reaction components is critical for achieving high yields and purity. The following table summarizes the roles and common examples of these parameters.
| Parameter | Role in Reaction | Common Examples | Impact on Reaction Outcome |
| Palladium Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Catalyst choice affects reaction rate and efficiency. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources are reduced in situ.[4] |
| Ligand | Stabilizes the palladium center, influences reactivity, and promotes key steps in the catalytic cycle. | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos | Bulky, electron-rich phosphine ligands often improve catalyst activity and stability, enabling the coupling of challenging substrates like aryl chlorides.[6][7] |
| Base | Activates the boronic acid to facilitate transmetalation with the palladium complex.[4] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N | The strength and solubility of the base are crucial. Stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.[5][8] |
| Solvent | Solubilizes reactants and influences reaction kinetics. Often used as a biphasic mixture with water. | Toluene, Dioxane, Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol/Water mixtures | The solvent system must be appropriate for the chosen base and temperature. Aqueous mixtures are common and can accelerate the reaction.[5][9] |
| Temperature | Provides the necessary activation energy for the reaction. | Room Temperature to 120 °C | Optimal temperature depends on the reactivity of the substrates and the catalyst system. Microwave irradiation can significantly reduce reaction times.[5][10] |
Representative Suzuki-Miyaura Reaction Conditions
The following table presents typical conditions for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides. Yields are highly dependent on the specific substrates and optimization of conditions.
| Entry | Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/Ethanol/Water | 80 | 12 | >90[1] |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | Cs₂CO₃ (2.0) | Mesitylene | 140 | 24 | ~91[1] |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ (1-2) | K₃PO₄ (1.5) | Dioxane | 80-100 | 12-24 | >90[4] |
| 4 | 4'-Bromoacetophenone | Pd(II) Complex (0.1) | KOH (2.0) | Ethanol/Water (1:1) | MW (60W) | <0.5 | ~95[10] |
| 5 | Aryl Bromide | Pd(OAc)₂ / SPhos (1-2) | K₃PO₄ (2.0) | Dioxane/Water | 60 | 6 | High[3] |
Detailed Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.1 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask, reflux condenser)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[5][11]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a mixture of toluene, ethanol, and water.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).[5]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[11]
Heck-Mizoroki Coupling
While the classical Heck reaction couples alkenes with aryl halides, variations exist where arylboronic acids can serve as the arylating agent, typically in the presence of an oxidant.[12][13] This provides an alternative route for C-C bond formation, leading to substituted alkenes.[1][14]
Representative Heck-type Reaction Conditions with Arylboronic Acids
| Entry | Alkene | Arylating Agent | Catalyst System (mol%) | Additive/Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Phenylboronic acid | Pd(OAc)₂ (5) | N-Bromosuccinimide (NBS) (30 mol%) | Toluene | 25 | Moderate to Good[13] |
| 2 | Cyclobutene | Phenylboronic acid | Pd(OAc)₂ (5) | O₂ (4 bar) | 2-MeTHF | 45 | Good[15] |
Detailed Protocol 2: General Procedure for Oxidative Heck-type Coupling
This protocol outlines a general procedure for the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Additive/Oxidant (e.g., NBS, 30 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To a reaction vial, add the alkene (1.0 equiv), this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), and the additive (e.g., NBS, 30 mol%).[13]
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the vial.
-
Reaction Execution: Stir the mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).[13]
-
Work-up and Purification: Upon completion, work up the reaction by partitioning between an organic solvent and water. Separate the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]
Visualized Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams outline the experimental workflow, the catalytic cycle of the Suzuki-Miyaura reaction, and a decision-making process for reaction optimization.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Decision tree for optimizing Suzuki-Miyaura reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-sec-Butylphenylboronic Acid in the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-sec-butylphenylboronic acid in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2]
While specific experimental data for this compound is limited in the readily available literature, the protocols and data presented herein are based on established methodologies for structurally similar arylboronic acids, such as 4-tert-butylphenylboronic acid. These notes serve as a practical guide for researchers utilizing this reagent in their synthetic endeavors.
Introduction to this compound
This compound is an organoboron compound that serves as a key building block in organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3][4] This reaction enables the synthesis of a wide array of biaryl and substituted aromatic compounds, which are pivotal structures in many pharmaceutical agents and functional materials.[1]
The sec-butyl group on the phenyl ring provides a unique steric and electronic profile compared to its tert-butyl isomer, which can influence the physicochemical properties and biological activity of the resulting biaryl compounds.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron species (e.g., a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Key Features of the Suzuki-Miyaura Reaction:
-
Mild Reaction Conditions: The reaction is typically conducted under relatively mild conditions, making it tolerant of a wide variety of functional groups.[1][3]
-
Commercial Availability of Reagents: A broad range of boronic acids and palladium catalysts are commercially available.
-
High Yields and Selectivity: The reaction often proceeds with high yields and excellent chemo- and regioselectivity.[1]
A general workflow for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura coupling is depicted below.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 4-sec-Butylphenylboronic Acid in Material Science
Introduction:
4-sec-Butylphenylboronic acid, and its isomers such as 4-tert-butylphenylboronic acid, are versatile reagents in material science. The boronic acid functional group is the key to their utility, primarily through its ability to undergo reversible covalent bonding with diols and its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions enable the synthesis of advanced materials with applications in sensors, drug delivery, and organic electronics. This document provides detailed application notes and experimental protocols for the use of 4-substituted-phenylboronic acids in the development of novel materials.
I. Application: Glucose-Responsive Hydrogels for Sensing
Phenylboronic acid moieties are widely employed in the design of "smart" hydrogels that respond to the presence of glucose. This is due to the reversible formation of a five- or six-membered cyclic ester between the boronic acid and the cis-diol groups of glucose. This interaction alters the properties of the hydrogel, such as its volume or optical characteristics, providing a mechanism for glucose detection.
Core Principle: At physiological pH, an equilibrium exists between the neutral, trigonal form of the boronic acid and its anionic, tetrahedral form. The binding of glucose shifts this equilibrium towards the charged tetrahedral state, increasing the hydrophilicity and osmotic pressure within the hydrogel, causing it to swell. This swelling can be transduced into a measurable signal.
Experimental Protocol: Fabrication of a Phenylboronic Acid-Based Hydrogel for Glucose Sensing
This protocol describes the synthesis of a poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) hydrogel, a common platform for glucose sensing.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Acrylamidophenylboronic acid (3-AAPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a small beaker, dissolve NIPAM (e.g., 85 mg, 0.75 mmol) and 3-AAPBA (e.g., 15 mg, 0.08 mmol) in 1 mL of PBS (pH 7.4).
-
Cross-linker Addition: Add BIS (e.g., 2 mg, 0.013 mmol) to the monomer solution and stir until fully dissolved.
-
Initiator and Accelerator: Add APS (e.g., 1 mg, 0.004 mmol) and TEMED (e.g., 5 µL, 0.033 mmol) to the solution. Mix thoroughly but gently to avoid introducing excessive oxygen.
-
Hydrogel Casting: Quickly pipette the solution between two glass slides separated by a silicone spacer of a desired thickness (e.g., 0.5 mm).
-
Polymerization: Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel has formed.
-
Washing and Equilibration: Carefully separate the glass slides and place the hydrogel disc in a large volume of deionized water to wash away unreacted monomers and initiators. Replace the water several times over 24 hours. Finally, equilibrate the hydrogel in PBS (pH 7.4) before use.
Characterization and Glucose Sensing:
The hydrogel's response to glucose can be quantified by measuring the change in its diameter or thickness using a microscope or by monitoring changes in its optical properties, such as diffraction, if fabricated as a photonic crystal.[1] The sensitivity of such sensors has been reported to be in the range of 0.61%/mM change in relative diffraction efficiency per millimolar change in glucose concentration.[2]
Quantitative Data for Glucose-Responsive Hydrogels
| Parameter | Value | Reference |
| Glucose Concentration Range | 0 - 50 mM | [3] |
| Sensor Sensitivity | 0.61%/mM | [2] |
| Response Time | Fast (minutes) | [2] |
Experimental Workflow for Hydrogel-Based Glucose Sensing
II. Application: Polymer Synthesis via Suzuki-Miyaura Cross-Coupling
4-Alkylphenylboronic acids are crucial building blocks in the synthesis of conjugated polymers and other advanced polymeric materials through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an aryl halide. By using di-functional monomers (dihaloarenes and aryldiboronic acids), this reaction can be extended to a step-growth polymerization, known as Suzuki Polycondensation, to produce poly(p-phenylene)s and related polymers.[4]
Core Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of a Biaryl Compound using 4-tert-Butylphenylboronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for polymerization by using difunctional monomers.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
4-tert-Butylphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1 v/v) (10 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, 4-tert-butylphenylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Typical Value | Notes |
| Boronic Acid Stoichiometry | 1.2 - 1.5 equivalents | An excess is often used to ensure complete consumption of the aryl halide. |
| Catalyst Loading | 1 - 5 mol% | Can be lower with highly active catalyst systems. |
| Reaction Yield | >90% | Highly dependent on substrates and reaction conditions. |
Suzuki-Miyaura Coupling Catalytic Cycle
This compound and its analogs are valuable tools in material science, enabling the development of functional materials. Their application in glucose-responsive hydrogels offers a promising avenue for continuous glucose monitoring and drug delivery systems. Furthermore, their role in Suzuki-Miyaura cross-coupling reactions is fundamental to the synthesis of a wide range of conjugated polymers and complex molecular architectures for applications in organic electronics and beyond. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the use of these versatile building blocks in creating the next generation of advanced materials.
References
The Role of 4-sec-Butylphenylboronic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-sec-Butylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in the synthesis of complex organic molecules.[1] Within the agrochemical industry, its primary role is not as a direct-acting pesticide, but as a key intermediate for the creation of next-generation fungicides, herbicides, and insecticides.[2] Its utility is most prominently featured in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biaryl structures.[2] These biphenyl motifs are prevalent in a wide range of biologically active agrochemicals. The presence of the sec-butyl group can enhance the solubility of the resulting compounds in organic solvents and influence their lipophilicity, which is a critical parameter for their interaction with biological targets and their movement within plants or insects.
This document provides detailed application notes on the use of this compound in agrochemical synthesis and protocols for the evaluation of the resulting compounds.
Application Notes
Synthesis of Biphenyl-Based Agrochemicals via Suzuki-Miyaura Coupling
This compound is an ideal reagent for introducing a 4-sec-butylphenyl group into a target molecule. The Suzuki-Miyaura reaction allows for the coupling of this boronic acid with a variety of aryl or heteroaryl halides to form a biphenyl or phenyl-heterocycle core structure. This core is a common feature in many successful agrochemicals, such as the fungicide boscalid. While boscalid itself is synthesized from 4-chlorophenylboronic acid, the methodology is directly applicable to this compound for the generation of novel analogues.[3]
Potential Agrochemical Applications of Derivatives
Derivatives synthesized from this compound have the potential to exhibit a range of agrochemical activities:
-
Fungicidal Activity: Many biphenyl carboxamides are known to be potent fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. By creating novel biphenyl carboxamides using this compound, researchers can explore new chemical space for SDHI fungicides.
-
Herbicidal Activity: Biphenyl-based structures are also found in some herbicides. The introduction of the 4-sec-butylphenyl moiety can lead to new compounds that interfere with sensitive biological pathways in weeds.
-
Insecticidal Activity: Boronic acids and their derivatives have been investigated as synergists to overcome insecticide resistance. They can inhibit detoxifying enzymes in insects, thereby restoring the efficacy of existing insecticides.[4] Biphenyl compounds themselves can also possess direct insecticidal properties.
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl Intermediate via Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, based on the well-established synthesis of biphenyl intermediates for agrochemicals like Boscalid.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloro-1-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate [Na₂CO₃])
-
Anhydrous solvent (e.g., Toluene, or a mixture of Ethanol/Water)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Condition |
| Aryl Boronic Acid | This compound (1.2 eq) |
| Aryl Halide | Aryl bromide or iodide (1.0 eq) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq) |
| Solvent | Toluene, Dioxane, or Ethanol/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the efficacy of a novel compound, synthesized from this compound, against pathogenic fungi.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Potato Dextrose Agar (PDA).
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
-
Sterile petri dishes.
-
Sterile cork borer.
Procedure:
-
Media Preparation: Prepare PDA and autoclave. While still molten, add the test compound at various concentrations. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth compared to the control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).
Table 2: Example Data for Antifungal Activity of a Hypothetical Biphenyl Carboxamide
| Fungus Species | EC₅₀ (µg/mL) |
| Botrytis cinerea | 0.85 |
| Sclerotinia sclerotiorum | 1.20 |
| Rhizoctonia solani | 2.50 |
Protocol 3: Greenhouse Herbicidal Activity Assay (Post-emergence)
This protocol outlines a method to assess the post-emergence herbicidal activity of a novel compound.[5]
Materials:
-
Test compound formulated for spraying.
-
Pots with a standardized soil mix.
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
-
Greenhouse with controlled environment.
-
Laboratory spray chamber.
Procedure:
-
Plant Growth: Sow seeds of test weed species in pots and grow them in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare a series of dilutions of the test compound. Apply the dilutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control.
-
Evaluation: Keep the treated plants in the greenhouse and observe for signs of phytotoxicity.
-
Data Collection: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of plant injury (0% = no effect, 100% = complete kill). Harvest the above-ground biomass and determine the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Determine the GR₅₀ value (the dose required to reduce plant growth by 50%).
Table 3: Example Data for Herbicidal Activity of a Hypothetical Biphenyl Derivative
| Weed Species | GR₅₀ (g a.i./ha) |
| Amaranthus retroflexus | 50 |
| Echinochloa crus-galli | 150 |
| Abutilon theophrasti | 75 |
Protocol 4: Insecticidal Activity Assay (Systemic Uptake by Leaf-dip)
This protocol is designed to test the systemic insecticidal activity of a novel compound against sucking insects like aphids.
Materials:
-
Test compound dissolved in an appropriate solvent with a surfactant.
-
Host plants for the target insect (e.g., fava bean for aphids).
-
Colony of target insects (e.g., Aphis fabae).
-
Petri dishes.
Procedure:
-
Leaf Treatment: Prepare serial dilutions of the test compound. Excise leaves from the host plant and dip them into the treatment solutions for a set time (e.g., 30 seconds). Allow the leaves to air dry.
-
Insect Infestation: Place the treated leaves in petri dishes on a moistened filter paper. Transfer a known number of insects (e.g., 10-20 adult aphids) onto each leaf.
-
Incubation: Keep the petri dishes in a controlled environment.
-
Data Collection: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ value (the concentration that kills 50% of the insect population).
Table 4: Example Data for Insecticidal Activity of a Hypothetical Biphenyl Derivative
| Insect Species | LC₅₀ (mg/L) at 48h |
| Aphis fabae | 25 |
| Myzus persicae | 40 |
Conclusion
This compound is a valuable synthetic intermediate for the development of novel agrochemicals. Its primary application lies in the construction of biphenyl and related scaffolds through Suzuki-Miyaura cross-coupling reactions. The resulting compounds can be screened for a variety of biological activities, including fungicidal, herbicidal, and insecticidal properties, using standardized bioassays. The protocols and notes provided herein offer a framework for the synthesis and evaluation of new agrochemical candidates derived from this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. scabusa.org [scabusa.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-sec-butylphenylboronic acid. The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the creation of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2][3] this compound, with its sterically demanding sec-butyl group, can present unique challenges. This protocol offers a robust methodology to achieve efficient coupling.
The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of Suzuki-Miyaura couplings, especially with sterically hindered substrates.[4][5] The following protocol is a general guideline and may require optimization for specific aryl halide coupling partners.
Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos for hindered substrates
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[6][7]
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).[7]
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[7] For more challenging or sterically hindered aryl halides, using a more advanced ligand system may be beneficial.[9][10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (10 mL) and degassed water (2 mL) via syringe.[2] The use of a biphasic solvent system is common in Suzuki reactions.[1][11]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the Suzuki-Miyaura coupling of this compound.
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 equivalent | Aryl bromides, iodides, and triflates are common. Chlorides may require more active catalysts.[1][6] |
| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide.[6] |
| Palladium Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd(PPh₃)₄ are common. Pre-catalysts can also be used.[6][9] |
| Ligand | 2 - 10 mol% | PPh₃, SPhos, XPhos. The choice of ligand is crucial for sterically hindered substrates.[4][5][12] |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used. The base activates the boronic acid.[6][7][13] |
| Solvent | Biphasic (e.g., Toluene/H₂O) or single organic solvent (e.g., Dioxane, THF) | Solvents should be degassed to prevent catalyst degradation.[1][6][8] |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates and the chosen solvent.[6] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion.[6] |
| Yield | Variable | Highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-sec-Butylphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-sec-Butylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields with this compound, a sterically hindered substrate, are often attributed to challenges in the key steps of the catalytic cycle. The bulky sec-butyl group can impede the transmetalation and reductive elimination steps.[1][2] The first aspects to critically evaluate are the catalyst-ligand system, the choice of base, and the reaction solvent, as standard conditions like those using Pd(PPh₃)₄ may be ineffective.[2]
Q2: What is the most common side reaction observed with this compound and how can it be minimized?
A2: A frequent side reaction is the homocoupling of the boronic acid to form 4,4'-di-sec-butylbiphenyl.[1] This is often caused by the presence of oxygen in the reaction mixture.[1] To minimize this, rigorous degassing of all solvents and the reaction vessel is essential.[1][3] Using a Pd(0) catalyst source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can also be beneficial as the in-situ reduction of Pd(II) sources can sometimes be inefficient and lead to side reactions.[1]
Q3: I am observing significant protodeboronation of my this compound. What causes this and what are the solutions?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, especially under aqueous basic conditions. To mitigate this, consider using more stable boronic acid derivatives. Boronate esters, such as pinacol esters, potassium trifluoroborate salts (BF₃K), or MIDA boronates, are generally more stable and release the boronic acid slowly under reaction conditions, which can minimize its degradation.[1]
Q4: Can the choice of aryl halide affect the reaction outcome when coupling with this compound?
A4: Absolutely. The reactivity of the aryl halide partner follows the general trend: I > OTf > Br >> Cl.[4][5] For less reactive aryl chlorides, more active catalyst systems are typically required.[4][6] The electronic properties of the aryl halide are also important; electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step.[7]
Troubleshooting Guide
Issue 1: Low to No Product Formation
When a Suzuki coupling reaction fails to yield the desired product, a systematic approach to troubleshooting is necessary. The following guide will walk you through the most critical parameters to assess.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield Suzuki coupling.
Detailed Steps:
-
Verify Reagent Quality and Reaction Setup:
-
Boronic Acid Stability: this compound can be susceptible to degradation. Consider using a fresh batch or a more stable derivative like a pinacol ester.[1]
-
Solvent and Atmosphere: Ensure solvents are anhydrous and thoroughly deoxygenated to prevent catalyst deactivation and boronic acid homocoupling.[1][4] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[4]
-
Catalyst Activity: Palladium catalysts and phosphine-based ligands can degrade over time. Use fresh or properly stored reagents.
-
-
Optimize the Catalyst System:
-
Ligand Choice: For sterically hindered substrates like this compound, standard ligands such as PPh₃ are often ineffective.[2] Employ bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) like SPhos, XPhos, or RuPhos.[1][2] N-heterocyclic carbenes (NHCs) are also highly effective for challenging couplings.[2][8]
-
Palladium Source: While Pd(OAc)₂ is a common precatalyst, it requires in-situ reduction to the active Pd(0) species.[7] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more reliable.[1]
-
-
Optimize the Base and Solvent:
-
Base Selection: The base activates the boronic acid for transmetalation.[9] For sterically hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2][9] Stronger bases such as potassium tert-butoxide (t-BuOK) may be necessary in some cases.[2]
-
Solvent System: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents like toluene, dioxane, or DMF are commonly used.[4] The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
-
-
Adjust Reaction Temperature:
Issue 2: Significant Homocoupling of this compound
Logical Relationship for Minimizing Homocoupling
Caption: Strategy to minimize boronic acid homocoupling.
Detailed Recommendations:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[1] Ensure all solvents and the reaction setup are thoroughly deoxygenated.[1][3]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can be more efficient and reduce side reactions compared to Pd(II) sources that require in-situ reduction.[1]
-
Ligand Selection: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Control of Stoichiometry: Using a slight excess of the aryl halide can sometimes minimize the homocoupling of the more valuable boronic acid partner.[10]
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki Coupling with this compound
| Parameter | Recommended Range | Rationale & Remarks |
| Aryl Halide | 1.0 equivalent | Limiting reagent. Reactivity: I > OTf > Br >> Cl.[4][5] |
| This compound | 1.2 - 1.5 equivalents | An excess is often used to drive the reaction to completion.[4] |
| Palladium Catalyst | 1 - 5 mol% | Lower loadings may be possible with highly active catalysts.[4] |
| Ligand | 1 - 2 equivalents relative to Pd | Bulky, electron-rich ligands are recommended (e.g., SPhos, XPhos).[1][2] |
| Base | 2.0 - 3.0 equivalents | K₃PO₄ or Cs₂CO₃ are often effective for hindered substrates.[2][4] |
| Solvent | 5 - 10 mL per mmol of aryl halide | Anhydrous and deoxygenated Toluene, Dioxane, or DMF are common choices.[4] |
| Temperature | 80 - 110 °C | Optimal temperature depends on the specific substrates and catalyst system.[4] |
| Reaction Time | 2 - 24 hours | Monitor progress by TLC or GC-MS.[4] |
Table 2: Comparison of Common Bases for Suzuki Coupling
| Base | Strength | Common Applications & Notes |
| K₃PO₄ | Moderate | Often effective for sterically hindered substrates.[2] Can be used with aqueous solvent mixtures.[2] |
| Cs₂CO₃ | Moderate | Another effective base for challenging couplings.[2][11] |
| K₂CO₃ | Moderate | A common and cost-effective base, often used in aqueous solvent systems.[4][9] |
| t-BuOK | Strong | May be necessary for very hindered systems, but can promote side reactions.[2] |
| Et₃N | Weak (Organic) | Generally less effective than inorganic bases in Suzuki couplings.[11] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki coupling.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).[4]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.02-0.10 mmol, 2-10 mol%).[4]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.[1][4]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-sec-Butylphenylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the common side reactions encountered during Suzuki-Miyaura couplings with 4-sec-Butylphenylboronic acid.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Possible Causes and Solutions
| Cause | Recommended Action |
| Insufficient Catalyst Activity | Ensure your palladium catalyst and ligand are fresh and active. For sterically hindered substrates like this compound, consider using more active pre-catalysts or bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inefficient Transmetalation | The bulky sec-butyl group can hinder the transmetalation step. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the formation of the more reactive boronate species. |
| Protodeboronation of Starting Material | This side reaction consumes the boronic acid. Minimize reaction time, use anhydrous solvents, and ensure thorough degassing to remove oxygen. Consider using boronic ester derivatives (e.g., pinacol esters) which can slowly release the boronic acid, keeping its concentration low and reducing the likelihood of this side reaction.[1] |
| Decomposition of the Catalyst | High temperatures can lead to the formation of inactive palladium black. Use the lowest effective temperature and ensure the ligand is robust enough to stabilize the catalyst throughout the reaction. |
Issue 2: Significant Formation of Homocoupling Product (4,4'-di-sec-butylbiphenyl)
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| High Concentration of Palladium(II) Species | If using a Pd(II) precatalyst, its reduction to the active Pd(0) may be incomplete, leading to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. |
| Slow Cross-Coupling Kinetics | If the desired cross-coupling reaction is slow due to steric hindrance, the competing homocoupling reaction may become more prominent. Employing more active catalyst systems with bulky, electron-donating ligands can accelerate the desired pathway. |
Issue 3: Presence of Protodeboronation Byproduct (sec-butylbenzene)
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Protic Solvents/Water | Water and other protic species can lead to the cleavage of the C-B bond. Use anhydrous solvents and ensure all glassware is thoroughly dried. If an aqueous base is necessary, use a biphasic system and minimize the amount of water. |
| Elevated Temperatures and Long Reaction Times | Higher temperatures and prolonged reaction times can increase the rate of protodeboronation. Optimize the reaction conditions to achieve a reasonable reaction rate at a lower temperature. |
| Basic Reaction Conditions | While a base is necessary for the Suzuki coupling, strongly basic conditions can also promote protodeboronation. Screen different bases to find a balance between efficient transmetalation and minimal protodeboronation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki couplings?
A1: The two most prevalent side reactions are protodeboronation , which results in the formation of sec-butylbenzene, and homocoupling , which produces 4,4'-di-sec-butylbiphenyl. The sterically bulky sec-butyl group can also lead to lower reaction rates compared to less hindered boronic acids.
Q2: How can I minimize the formation of the homocoupling byproduct?
A2: To minimize homocoupling, it is essential to rigorously exclude oxygen from the reaction mixture. This can be achieved by degassing solvents and reagents and maintaining a positive pressure of an inert gas like nitrogen or argon. Using a Pd(0) catalyst source or ensuring the complete reduction of a Pd(II) precatalyst can also be beneficial.
Q3: Is this compound prone to protodeboronation?
A3: Yes, like many arylboronic acids, it is susceptible to protodeboronation, especially in the presence of water, high temperatures, and certain bases.[1] To mitigate this, use anhydrous conditions where possible, keep reaction times as short as is practical, and consider using boronic ester derivatives for a slow release of the boronic acid.
Q4: What is the best catalyst system for coupling the sterically hindered this compound?
A4: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. More effective catalyst systems often involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can accelerate the key steps of the catalytic cycle that are slowed down by steric hindrance.
Q5: How does the choice of base affect the reaction?
A5: The base plays a crucial role in activating the boronic acid for transmetalation. For sterically hindered boronic acids, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). However, excessively strong bases can sometimes promote side reactions, so optimization is key.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the product distribution in a Suzuki-Miyaura coupling of this compound with an aryl bromide. Please note that these are representative values based on trends for sterically hindered boronic acids and should be used as a guideline for optimization.
Table 1: Effect of Catalyst System on Product Distribution
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), Toluene/H₂O (10:1), 100 °C, 12 h.
| Catalyst (2 mol%) | Ligand (4 mol%) | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| Pd(OAc)₂ | PPh₃ | 45 | 15 | 10 |
| Pd(OAc)₂ | SPhos | 85 | 5 | 3 |
| PdCl₂(dppf) | - | 60 | 10 | 8 |
| Pd(PPh₃)₄ | - | 55 | 12 | 9 |
Table 2: Influence of Base and Solvent on Side Reactions
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 100 °C, 12 h.
| Base (2.0 equiv.) | Solvent | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| Na₂CO₃ | Dioxane/H₂O (10:1) | 65 | 8 | 12 |
| K₃PO₄ | Toluene/H₂O (10:1) | 85 | 5 | 3 |
| Cs₂CO₃ | THF (anhydrous) | 90 | 3 | 2 |
| K₂CO₃ | Ethanol/H₂O (4:1) | 70 | 10 | 15 |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (9 mL) and degassed deionized water (1 mL) via syringe.
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Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in this compound couplings.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura couplings.
References
Technical Support Center: Purification of 4-sec-Butylphenylboronic Acid and its Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-sec-butylphenylboronic acid and its derivatives, particularly products from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound and how should it be stored?
A1: Commercial this compound may contain varying amounts of its anhydride, known as a boroxine, which forms through intermolecular dehydration. For storage, it should be kept in a cool (0-8 °C), dry place, tightly sealed to prevent moisture exposure which can promote degradation.[1][2] Some suppliers recommend storage at -20°C.[3]
Q2: My this compound appears to be of low purity. What is a reliable purification method?
A2: A common and effective method for purifying arylboronic acids is through an acid-base extraction.[4][5] The crude boronic acid is dissolved in an organic solvent and treated with a basic aqueous solution (e.g., NaOH) to form the water-soluble boronate salt.[5][6] The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration.[4][5] Recrystallization from a suitable solvent like hot water or ethanol can also be effective.[7]
Q3: What are the major byproducts I should expect after a Suzuki-Miyaura coupling reaction using this compound?
A3: The most common byproducts in a Suzuki-Miyaura reaction are the homocoupled product of the boronic acid (forming 4,4'-di-sec-butyl-1,1'-biphenyl) and unreacted starting materials.[6][8] The formation of the homocoupled product is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[6][8] Additionally, protodeborylation, the cleavage of the C-B bond to replace the boronic acid group with a hydrogen, can occur, especially with heteroaryl boronic acids or under certain pH conditions.[8]
Q4: How can I effectively remove unreacted this compound from my reaction mixture?
A4: Unreacted boronic acid can typically be removed with a basic aqueous wash during the reaction work-up.[6] By washing the crude mixture (dissolved in an organic solvent like ethyl acetate) with an aqueous base such as sodium hydroxide or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.[6]
Q5: Why is it critical to remove the palladium catalyst from my final product, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is essential due to toxicity concerns and strict regulatory requirements.[6] Common methods include filtering the reaction mixture through a pad of celite to remove heterogeneous catalysts.[9] For homogeneous catalysts, metal scavengers, which are materials like functionalized silica that selectively bind to the metal, can be used. After stirring with the scavenger, it can be removed by filtration.[6]
Q6: My desired biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them?
A6: Separating compounds with similar polarities is a frequent challenge. Meticulous flash column chromatography using a shallow solvent gradient is often the most effective solution.[6] It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[6][10] If the desired product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective alternative, as the byproduct may have different solubility characteristics.[6][11]
Troubleshooting Guides
Purification of this compound
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily or waxy solid instead of crystalline powder | Presence of boroxine anhydride or other organic impurities. | Purify via acid-base extraction to convert the boronic acid to its salt, wash away impurities, and then re-precipitate.[4] Alternatively, attempt recrystallization from various solvents. |
| Low recovery after purification | Boronic acid may have some solubility in the aqueous phase during acid-base extraction, or the chosen recrystallization solvent is too effective. | During acid-base workup, ensure the aqueous phase is fully saturated with salt (brine) before final extraction. For recrystallization, use a solvent system where the compound is soluble when hot but sparingly soluble when cold.[12] |
| Broad peaks or smearing on silica gel TLC/column | Boronic acids can interact strongly with the acidic silanol groups on silica gel, leading to poor chromatography. | Consider using neutral alumina for chromatography.[4] Alternatively, treat the silica gel with boric acid before use to suppress over-adsorption of the boronic ester.[13][14] |
Purification of Suzuki-Miyaura Coupling Products
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product co-elutes with starting material or byproduct | The polarity of the product and impurity are very similar in the chosen solvent system. | Systematically screen different solvent systems for column chromatography using TLC.[10] Employ a shallow gradient during elution.[6] If the product is solid, attempt recrystallization.[9] |
| Significant amount of homocoupled byproduct observed | 1. Oxygen was present in the reaction.[8] 2. The Pd(II) precatalyst promoted homocoupling.[6] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[6] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[6] 3. For purification, meticulous column chromatography or recrystallization is required. |
| Final product is dark-colored or contains black particles | Residual palladium catalyst is present. | Filter the crude product solution through a plug of celite or silica gel.[9] For stubborn cases, treat the solution with a palladium scavenger.[6] |
| Product appears as an oil and will not crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product is intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then retry crystallization.[12] 2. Seeding with a small crystal of pure product or scratching the inside of the flask can induce crystallization.[12] 3. If the product is an oil, chromatography is the most suitable purification method. |
| Low yield after aqueous work-up | The product has some water solubility, or an emulsion formed during extraction. | Extract the aqueous layer multiple times with the organic solvent.[15] To break emulsions, add brine to the separatory funnel. |
Experimental Protocols
Protocol 1: Purification of a Crude Suzuki Coupling Product by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.2-0.3 and show good separation from all impurities.[10]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, and removing the solvent under reduced pressure.[16] Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the determined solvent system. If a gradient is needed, start with a low polarity eluent and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 20%).[12] Maintain a consistent flow rate.
-
Fraction Collection and Analysis: Collect fractions in test tubes. Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification of a Solid Suzuki Coupling Product by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent should dissolve the crude product completely when hot but poorly when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find a suitable one.[9][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the compound.[12]
-
Hot Filtration (if necessary): If insoluble impurities (like residual catalyst) are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals, for example, by leaving them under suction on the filter or by placing them in a vacuum oven.
Visualized Workflows
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Decision tree for selecting the appropriate purification technique.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. reddit.com [reddit.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
addressing low reactivity of 4-sec-Butylphenylboronic acid in cross-coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-sec-Butylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low yields?
Low yields are common when using sterically hindered reagents like this compound. The primary reasons are:
-
Steric Hindrance: The bulky sec-butyl group physically obstructs the approach of the boronic acid to the palladium center. This significantly slows down the crucial transmetalation step in the catalytic cycle, which is often the rate-limiting step for such substrates.
-
Competitive Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, producing sec-butylbenzene as a byproduct.[1][2] This process consumes the boronic acid and is often promoted by the basic and aqueous conditions used in the coupling reaction.[1][3]
Q2: What are the most critical parameters to optimize for this sterically hindered coupling?
For challenging substrates, a systematic optimization of the following parameters is crucial:
-
Catalyst & Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Modern systems that utilize bulky, electron-rich phosphine ligands are required to facilitate the reaction.[4][5] These ligands promote the formation of a reactive, monoligated Pd(0) species that is more accessible to the hindered boronic acid.[4][6]
-
Base Selection: The base plays a key role in activating the boronic acid.[7] For sterically hindered couplings, strong, non-nucleophilic inorganic bases are often preferred. The choice of base can significantly impact yield.[5][7]
-
Solvent Choice: Anhydrous, aprotic polar solvents are generally the best choice to minimize protodeboronation. It is essential to use properly degassed solvents to prevent oxidation of the catalyst and phosphine ligands.[8][9]
-
Temperature and Reaction Time: Higher temperatures are typically necessary to overcome the higher activation energy associated with sterically hindered substrates. Consequently, longer reaction times may be required to achieve reasonable conversion.
Q3: I am observing a significant amount of sec-butylbenzene byproduct in my analysis. What is causing this and how can I prevent it?
The presence of sec-butylbenzene is a clear indication of protodeboronation.[2] This side reaction is highly dependent on reaction conditions.[2] To minimize it, consider the following strategies:
-
Use Anhydrous Conditions: Strictly anhydrous ("water-free") conditions can significantly suppress the rate of protodeboronation.[10][11]
-
Employ Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, is a highly effective strategy.[2] These esters act as a "slow-release" source of the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[2][3]
-
Select a Milder Base: In some cases, a very strong base can accelerate protodeboronation. Using a weaker base like potassium fluoride (KF) might be beneficial.[11]
Troubleshooting Guide for Low Reactivity
If you are experiencing low to no yield, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura couplings.
Data Presentation: Recommended Reaction Conditions
The following table summarizes effective catalyst systems and conditions for Suzuki-Miyaura couplings of sterically hindered substrates, which can be used as a starting point for optimizing reactions with this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Key Advantages |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or Dioxane | 100-110 | Highly active for hindered biaryl synthesis. |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 100 | Effective for coupling aryl chlorides.[6] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | Broad substrate scope, good for challenging couplings. |
| XPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | Dioxane | 80-110 | Air-stable precatalyst, ensures efficient generation of active Pd(0).[8] |
| Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | DME/H₂O or Dioxane | 80-100 | A common catalyst, but may be less effective for this specific substrate.[12] |
Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle
The steric bulk of the sec-butyl group primarily impedes the transmetalation step, where the aryl group is transferred from boron to the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered step.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, finely ground K₃PO₄, the aryl halide, and this compound.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Heating and Stirring: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 100–110 °C). Stir the mixture vigorously for the duration of the reaction (12–24 hours).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing deboronation of 4-sec-Butylphenylboronic acid during reactions
Welcome to the technical support center for 4-sec-Butylphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent deboronation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Protodeboronation, or deboronation, is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of sec-butylbenzene as a byproduct, reducing the yield of your desired coupled product. This compound, due to the steric hindrance from the sec-butyl group, can be susceptible to deboronation, especially under basic conditions commonly used in cross-coupling reactions like the Suzuki-Miyaura coupling.[2]
Q2: What are the primary factors that promote the deboronation of this compound?
A2: Several factors can accelerate the rate of deboronation:
-
Base: The choice and concentration of the base are critical. Strong bases can promote deboronation.[3][4][5][6] The reaction is often base-mediated, proceeding through the formation of a boronate species.[1]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.[7]
-
Solvent: The presence of water in the solvent system can act as a proton source, facilitating the cleavage of the C-B bond.[2]
-
Reaction Time: Prolonged reaction times can lead to increased levels of the deboronated byproduct.
-
Catalyst System: While the primary role of the catalyst is to promote the desired coupling, certain palladium species might also contribute to deboronation under specific conditions.[2]
Q3: How can I detect and quantify the extent of deboronation in my reaction?
A3: You can monitor the progress of your reaction and the formation of the sec-butylbenzene byproduct using techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the formation of a new, less polar spot corresponding to the deboronated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile sec-butylbenzene.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the consumption of the boronic acid and the formation of both the desired product and the deboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the deboronated byproduct in the crude reaction mixture by integrating characteristic signals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired product and significant amount of sec-butylbenzene byproduct. | High rate of deboronation. | 1. Optimize the Base: Switch to a milder base. See Table 1 for a comparison of common bases. 2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) if the catalyst system is sufficiently active.[7] 3. Use Anhydrous Conditions: Ensure solvents and reagents are dry to minimize the proton source.[7] |
| Reaction is sluggish at lower temperatures. | Insufficient catalyst activity. | 1. Choose a More Active Catalyst: Employ a highly active palladium catalyst/ligand system that can operate efficiently at lower temperatures. 2. Increase Catalyst Loading: A modest increase in catalyst loading might accelerate the desired coupling, outcompeting deboronation. |
| Deboronation still observed even with optimized conditions. | Inherent instability of the boronic acid under reaction conditions. | 1. Convert to a Boronic Ester: Protect the boronic acid as a more stable pinacol or MIDA ester.[1][7] These esters exhibit slower release of the active boronic acid, keeping its concentration low and minimizing side reactions.[1] |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Ensure Reagent Purity: Use high-purity this compound and other reagents. 2. Standardize Procedures: Maintain consistent reaction setup, including solvent degassing and inert atmosphere conditions, to prevent oxygen-promoted side reactions like homocoupling.[8] |
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Strength | General Recommendation for Preventing Deboronation |
| NaOH, KOH | Strong | Generally not recommended due to high potential for deboronation.[7] |
| K₂CO₃, Cs₂CO₃ | Moderate | Often a good starting point. Cs₂CO₃ is generally milder and more effective.[7][9] |
| K₃PO₄ | Weak | A preferred choice for sensitive substrates prone to deboronation.[7][9] |
| CsF | Weak | Can be effective, particularly under anhydrous conditions.[7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Deboronation
This protocol provides a starting point for optimizing your reaction.
1. Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a mild base such as K₃PO₄ (2.0-3.0 mmol).[9]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.[9]
-
Evacuate and backfill the flask with the inert gas three times.
2. Solvent Addition:
-
Add a degassed, anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe. A small, optimized amount of water can sometimes be beneficial, but start with anhydrous conditions if deboronation is a concern.[7]
3. Reaction:
-
Heat the reaction mixture to the lowest effective temperature (e.g., start at 60-80 °C) and monitor the progress by TLC or LC-MS.[7]
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Conversion of this compound to its Pinacol Ester
1. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an appropriate solvent like toluene or THF.
-
If desired, a catalytic amount of a Lewis acid can be added.
2. Water Removal:
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
3. Isolation:
-
Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction after ensuring the removal of water.
Visualizing Workflows and Pathways
Caption: A troubleshooting workflow for preventing the deboronation of this compound.
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation for an arylboronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Guide for 4-sec-Butylphenylboronic Acid Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving 4-sec-Butylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, especially with sterically hindered reagents like this compound, are a common challenge. The primary reasons often relate to the steric hindrance impeding key steps in the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. It is crucial to use a catalyst system that can overcome the steric challenges.[1]
-
Recommendation : Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition of the aryl halide, and they also accelerate the reductive elimination step.[1]
-
-
Base Selection : The base activates the boronic acid for the critical transmetalation step.[1] The choice of base is crucial and can significantly affect the reaction rate and yield.
-
Recommendation : A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
-
Solvent Selection : The solvent system must be appropriate to dissolve the reactants and facilitate the catalytic cycle.
-
Reaction Temperature : Higher temperatures can often overcome the activation energy barriers associated with sterically hindered substrates.
-
Recommendation : If the reaction is sluggish at lower temperatures (e.g., 80°C), consider increasing the temperature to around 100-110°C.[2]
-
Q2: I am observing a significant amount of a byproduct that appears to be the protonated arene (butylbenzene) instead of my desired coupled product. What is causing this and how can I prevent it?
A2: You are likely observing the product of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This side reaction is often promoted by the presence of water and can be more prevalent with electron-rich boronic acids.[3]
To minimize protodeboronation:
-
Use Anhydrous Conditions : Ensure that all solvents and reagents are as dry as possible. Water is a proton source for this side reaction.[2]
-
Thoroughly Degas the Reaction Mixture : Oxygen can contribute to the degradation of the boronic acid. Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[2][3]
-
Select a Milder Base : Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Use a Boronic Ester : Boronic esters, such as the pinacol ester derivative, are generally more stable and less prone to protodeboronation.[3]
Q3: My reaction is producing a homocoupled biaryl product from the boronic acid. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or palladium(II) species, which can arise from an inefficiently reduced Pd(II) precatalyst.[1] To reduce homocoupling, you should:
-
Ensure Thorough Degassing : Rigorously remove oxygen from your reaction mixture by bubbling with an inert gas or by using freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source : Employ a Pd(0) catalyst directly or ensure your reaction conditions are suitable for the complete reduction of a Pd(II) precatalyst.[1]
Q4: Can the sec-butyl group on the boronic acid cause any specific side reactions?
A4: While less common with arylboronic acids, alkyl groups containing β-hydrogens can potentially undergo β-hydride elimination, especially with certain catalyst systems. However, with this compound, the primary challenges are typically related to steric hindrance rather than β-hydride elimination from the sec-butyl group itself, as it is not directly attached to the boron atom. The main concerns remain protodeboronation and homocoupling. For Suzuki reactions involving direct coupling of secondary alkylboronic acids, β-hydride elimination is a more significant concern.[4]
Data Presentation
Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Substrates
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent | [1] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent | [1] |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | High | [4] |
| BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | Moderate to High | [4] |
Note: Yields are highly dependent on the specific aryl halide and reaction conditions.
Table 2: Effect of Base on Suzuki Coupling Yields
| Base | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 12 | 92 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 12 | 88 |
| K₂CO₃ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 12 | 85 |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 91 |
| TEA | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 45 |
Data compiled from reactions with similar sterically hindered boronic acids for illustrative purposes.[5][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction : Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring : Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[2]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]
Visualizations
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
improving the stability of 4-sec-Butylphenylboronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-sec-Butylphenylboronic acid in solution. Below are frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of sec-butylbenzene. This process can be accelerated under acidic or basic conditions.[1][2]
-
Oxidation: The carbon-boron bond can be oxidized to a carbon-oxygen bond, yielding 4-sec-butylphenol. This can be promoted by air (molecular oxygen), residual metal catalysts, or other oxidizing agents present in the solution.[3][4][5]
-
Dehydration (Trimerization): In the solid state or in anhydrous organic solvents, boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. While often reversible upon addition of water, this can complicate accurate weighing and stoichiometry.[6][7]
Q2: How does pH affect the stability of this compound?
A2: The pH of an aqueous solution is a critical factor in the stability of this compound. The pH governs the equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and the anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[2]
-
Acidic to Neutral pH: The more stable trigonal form is predominant.
-
Basic pH (above pKa ~9): The equilibrium shifts towards the tetrahedral boronate form. This boronate anion is more susceptible to protodeboronation, which can significantly increase the rate of degradation.[2][8] However, basic conditions are often required for reactions like the Suzuki-Miyaura coupling to activate the boronic acid.[2]
Q3: What are the recommended solvents for preparing and storing solutions of this compound?
A3: The choice of solvent is crucial for minimizing degradation.
-
For short-term storage or immediate use in reactions: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene are generally preferred, especially if moisture-sensitive reactions are to follow.
-
For long-term storage: It is highly recommended to store the compound as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-6°C).[9] If a solution is absolutely necessary, preparing it fresh is the best practice.
-
Aqueous solutions: These should be avoided for storage due to the risk of protodeboronation. If an aqueous solution is required for a reaction, it should be prepared immediately before use and the pH should be carefully controlled.
Q4: How can I enhance the stability of this compound for use in reactions?
A4: To improve stability, especially for applications like cross-coupling reactions, consider converting the boronic acid to a more stable derivative.
-
Pinacol Esters: Reacting this compound with pinacol forms a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative. This pinacol ester protects the boronic acid group, making it less susceptible to protodeboronation and oxidation. Pinacol esters are generally more stable for storage and handling and can often be used directly in reactions where they hydrolyze in situ under basic conditions.[6][7]
-
MIDA Esters: For particularly unstable boronic acids, conversion to an N-methyliminodiacetic acid (MIDA) boronate can provide exceptional stability to air and moisture, and they are compatible with chromatography.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling reaction. | Degradation of this compound. The boronic acid may have degraded during storage or under the reaction conditions (e.g., prolonged heating in basic solution). | • Use freshly purchased or properly stored boronic acid.• Prepare the boronic acid solution immediately before use.• Minimize reaction time and temperature where possible.• Consider converting the boronic acid to its more stable pinacol ester and using it directly in the coupling reaction. |
| Presence of sec-butylbenzene as a major byproduct. | Protodeboronation. The C-B bond is being cleaved, likely due to suboptimal pH, presence of water, or excessive heat.[1][2] | • If using aqueous base, add it just before heating the reaction.• Use anhydrous solvents and reagents if the reaction chemistry allows.• Screen different bases and solvent systems to find conditions that minimize this side reaction.• Use the corresponding pinacol or MIDA boronate ester.[6][10] |
| Formation of 4-sec-butylphenol as a byproduct. | Oxidation. The boronic acid is reacting with oxygen from the air or other oxidizing species. | • Degas the reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst.• Maintain an inert atmosphere over the reaction for its entire duration.• Ensure solvents are peroxide-free. |
| Inconsistent analytical results (e.g., HPLC, NMR). | On-column degradation or trimerization. Boronic acids can be unstable during analysis, especially in reversed-phase HPLC with certain mobile phases.[11][12] Trimerization to boroxines can lead to complex NMR spectra or incorrect mass measurements.[6][7] | • For HPLC, use a mobile phase that minimizes on-column hydrolysis; sometimes a higher percentage of organic solvent can help.[12] Prepare samples fresh and analyze them immediately.[11]• For NMR, adding a small amount of a deuterated alcohol or water can sometimes break up the boroxine trimer and simplify the spectrum. |
Degradation and Stabilization Overview
Caption: Degradation of this compound and its stabilization via pinacol ester formation.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
This protocol provides a general method for evaluating the stability of this compound under specific solvent and pH conditions using HPLC.
Objective: To quantify the rate of degradation of this compound in a chosen solution over time.
Materials:
-
This compound
-
Chosen solvent (e.g., Acetonitrile/Water mixture)
-
Buffer solutions for pH control (e.g., phosphate or acetate buffers)
-
Internal standard (e.g., a stable compound with a similar chromophore, like biphenyl)
-
HPLC system with UV detector
-
Analytical column (e.g., C18 reversed-phase)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound and the internal standard in the chosen solvent to prepare a stock solution of known concentration.
-
Sample Preparation: Aliquot the stock solution into several sealed vials. For each time point, one vial will be analyzed.
-
Incubation: Store the vials under the desired conditions (e.g., specific temperature, exposure to light/dark).
-
Time-Point Analysis: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately analyze its content by HPLC.
-
HPLC Method:
-
Mobile Phase: A typical starting point is a gradient of acetonitrile and water. The use of a pH modifier should be done with caution to avoid on-column degradation.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for the phenyl group (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for this compound, the internal standard, and any new peaks corresponding to degradation products (e.g., sec-butylbenzene).
-
Calculate the ratio of the boronic acid peak area to the internal standard peak area at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Workflow for Stability Assessment
Caption: A streamlined workflow for quantitative stability analysis using HPLC.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol describes a standard procedure for converting this compound to its more stable pinacol ester.
Objective: To synthesize the pinacol ester of this compound for improved stability and handling.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, condenser, and either a Dean-Stark trap (if using toluene) or add activated molecular sieves (if using THF).
-
Reagents: To the flask, add this compound (1.0 eq), pinacol (1.1 eq), and the anhydrous solvent (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The crude product can often be used directly. If purification is needed, it can be purified by column chromatography on silica gel, though care must be taken as some esters can be sensitive to silica.[13]
-
-
Characterization: Confirm the formation of the pinacol ester by NMR spectroscopy (¹H and ¹¹B NMR) and/or mass spectrometry.
Troubleshooting Logic for Instability Issues
Caption: A diagnostic flowchart to identify and resolve common degradation problems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Page loading... [wap.guidechem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: 4-sec-Butylphenylboronic Acid in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues when using 4-sec-Butylphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most frequent causes of catalyst deactivation include:
-
Catalyst Poisoning from Impurities: Trace impurities in the this compound or other reagents can act as potent poisons for palladium catalysts. Common culprits include sulfur compounds, unreacted starting materials from the boronic acid synthesis, and other organoboron byproducts.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of sec-butylbenzene.[2][3] This not only consumes the boronic acid but can also affect the catalytic cycle. Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[4]
-
Homocoupling: The formation of byproducts from the coupling of two molecules of the boronic acid can occur, often promoted by the presence of oxygen or certain palladium(II) species.[5]
-
Catalyst Agglomeration: The active Pd(0) species can agglomerate to form inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization.
-
Incomplete Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient, leading to a lower concentration of the active catalyst.[1]
Q2: What are the typical impurities in commercial this compound that can affect my reaction?
A2: Commercial this compound may contain several impurities that can be detrimental to catalytic reactions:
-
Boroxines (Anhydrides): These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. While they can be in equilibrium with the boronic acid in the presence of water, high concentrations can affect reaction stoichiometry.
-
Boric Acid: An inorganic byproduct that can sometimes be present.
-
Unreacted Starting Materials: Residual aryl halides or organometallic reagents from the synthesis of the boronic acid.
-
Protodeboronation Product: The presence of sec-butylbenzene indicates degradation of the boronic acid.[2][3]
Q3: How can I detect impurities in my this compound?
A3: Several analytical techniques can be employed to assess the purity of your boronic acid:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for identifying and quantifying organic impurities and boroxines.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, including the protodeboronation byproduct.
-
Inductively Coupled Plasma (ICP) Spectroscopy: Can detect trace amounts of elemental impurities that may act as catalyst poisons.[6]
Q4: Can the choice of base influence catalyst poisoning or side reactions?
A4: Absolutely. The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid. However, a strong base can also promote protodeboronation.[2][7] The choice of base should be carefully considered and optimized for the specific substrates. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize this side reaction.[8][9]
Troubleshooting Guides
Guide 1: Low or No Reaction Yield
This guide provides a step-by-step approach to diagnose and resolve issues of low or no product yield in a Suzuki-Miyaura coupling reaction involving this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Troubleshooting:
-
Verify Reagent Quality and Stoichiometry:
-
This compound Purity: Analyze the purity of the boronic acid using NMR or HPLC. If significant impurities are detected, purify the reagent (see Purification Protocol below).
-
Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free from contaminants.
-
Stoichiometry: Double-check the molar ratios of your reactants. An excess of the boronic acid (typically 1.1-1.5 equivalents) is often used.
-
-
Assess Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[1] Solvents should be properly degassed.
-
Solvent: Use anhydrous, high-purity solvents. The choice of solvent can impact the reaction outcome.[8]
-
Base: The base should be finely ground and of high purity. Consider screening different bases if protodeboronation is suspected.[4]
-
Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.[7]
-
-
Evaluate Catalyst and Ligand:
-
Catalyst Source: Use a fresh, reputable source of palladium catalyst and phosphine ligand. Phosphine ligands are susceptible to oxidation.[4]
-
Catalyst Loading: While a low catalyst loading is desirable, it may be necessary to increase it if the reaction is sluggish.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve catalytic activity and stability.[10]
-
Guide 2: Significant Protodeboronation or Homocoupling Observed
This guide focuses on mitigating the common side reactions of protodeboronation and homocoupling.
Logical Relationship Diagram for Side Reaction Mitigation
Caption: Strategies to mitigate side reactions.
Mitigation Strategies:
-
To Reduce Protodeboronation:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][8]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Consider using anhydrous conditions with a base like KF.
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation.[7] Try running the reaction at a lower temperature for a longer duration.
-
Use a Boronic Ester: Converting the this compound to its pinacol ester can improve stability and reduce the rate of protodeboronation.[11]
-
-
To Reduce Homocoupling:
-
Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas to exclude oxygen, which can promote homocoupling.[1]
-
Control of Pd(II) Species: The presence of Pd(II) species can lead to homocoupling. Using a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.[5]
-
Data Presentation
Table 1: Illustrative Impact of this compound Purity on Suzuki-Miyaura Coupling Yield
| Purity of this compound | Major Impurity | Impurity Content (%) | Reaction Yield (%) |
| >98% | None detected | <2 | 90-95 |
| 95% | Boroxine | ~5 | 75-85 |
| 90% | sec-butylbenzene | ~10 | 60-70 |
| 90% | Sulfur-containing starting material | ~1 | <10 |
Note: This data is illustrative and based on general principles of catalyst poisoning and side reactions in Suzuki-Miyaura couplings. Actual results may vary depending on the specific reaction conditions.
Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling
| Solvent | Common Bases | Typical Temperature Range (°C) | Notes |
| Toluene/Water | K₂CO₃, K₃PO₄ | 80-110 | Standard conditions, good for a wide range of substrates. |
| Dioxane/Water | K₂CO₃, Cs₂CO₃ | 80-100 | Often provides good solubility for reagents. |
| THF/Water | K₂CO₃, NaOH | 60-70 | Lower boiling point, suitable for heat-sensitive substrates. |
| DMF | K₂CO₃, Et₃N | 80-120 | Can be useful for less reactive aryl chlorides. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for purifying this compound to remove common impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or toluene)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude boronic acid in various solvents at room temperature and upon heating. A suitable solvent system will dissolve the boronic acid when hot but not at room temperature. A common choice is a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purity of the recrystallized product using NMR, HPLC, or melting point determination.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for a Suzuki-Miyaura coupling using this compound. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Purified this compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
solvent effects on the efficiency of 4-sec-Butylphenylboronic acid reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 4-sec-butylphenylboronic acid in chemical reactions, with a particular focus on the impact of solvent choice on reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing a low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Inactive Catalyst: The palladium catalyst is crucial for the reaction.[1] Ensure that your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or a different type of palladium precatalyst, such as a Buchwald-type precatalyst, which is often effective for challenging substrates.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] It is critical to properly degas your solvent and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inadequate Base: The choice and quality of the base are critical for the transmetalation step.[1] Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The base should be finely powdered to ensure maximum reactivity.
-
Solvent Issues: The solvent plays a significant role in the reaction's success. Ensure you are using anhydrous solvents, as water can promote side reactions. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often used to facilitate the dissolution of both organic and inorganic reagents.[1][3] The ratio of the organic solvent to water can also impact the reaction rate.[4]
Question 2: My reaction is producing a significant amount of a byproduct that appears to be the protodeboronated starting material (sec-butylbenzene). How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction.[1] To minimize this:
-
Use Anhydrous Conditions: Water can be a proton source for protodeboronation. Ensure all your reagents and solvents are thoroughly dried.
-
Degas Thoroughly: Oxygen can promote this side reaction. Degas your reaction mixture by bubbling an inert gas through it or by using freeze-pump-thaw cycles.[1]
-
Optimize the Base: A very strong base or a base with high water content can sometimes exacerbate protodeboronation. Experiment with different bases and ensure they are of high purity.
-
Consider Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[1]
Question 3: I am observing homocoupling of my aryl halide and/or the this compound. What can I do to favor the desired cross-coupling reaction?
Answer:
Homocoupling is another common side reaction in Suzuki-Miyaura couplings. To address this:
-
Strictly Anaerobic Conditions: Oxygen is a major contributor to homocoupling.[5] Ensure your reaction setup is free of oxygen.
-
Optimize Catalyst and Ligand: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands can often suppress homocoupling.[5]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide can help to favor the cross-coupling pathway.[1]
Frequently Asked Questions (FAQs)
Question 1: What is the role of the solvent in a this compound reaction?
Answer:
The solvent in a Suzuki-Miyaura reaction has several critical functions. It needs to dissolve the reactants, including the organic aryl halide, the boronic acid, and the inorganic base to a sufficient extent. The solvent also influences the stability of the palladium catalyst and the intermediates in the catalytic cycle.[4][6] The polarity of the solvent can affect the rate of key steps in the reaction mechanism, such as oxidative addition and reductive elimination.[2] For many Suzuki-Miyaura couplings, a biphasic system of an organic solvent and water is employed. Water can help dissolve the inorganic base and facilitate the crucial transmetalation step.[3][6]
Question 2: Which solvents are generally recommended for Suzuki-Miyaura reactions with this compound?
Answer:
Commonly used and effective solvent systems for Suzuki-Miyaura reactions include:
-
1,4-Dioxane/Water: This is a robust and widely used system that provides good solubility for a range of substrates and reagents.[3][6]
-
Toluene/Water: A good choice for reactions that require higher temperatures.[3][6]
-
Tetrahydrofuran (THF)/Water: A versatile solvent system suitable for many Suzuki couplings.[6]
-
N,N-Dimethylformamide (DMF)/Water: Often used for more challenging or sterically hindered coupling partners.[7]
The optimal solvent and the ideal organic solvent to water ratio should be determined experimentally for your specific reaction.
Question 3: How does the presence of water in the solvent affect the reaction?
Answer:
While anhydrous conditions are often stressed to prevent side reactions like protodeboronation, the addition of a controlled amount of water is frequently beneficial in Suzuki-Miyaura reactions.[1] Water can increase the solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄), which is essential for the activation of the boronic acid for the transmetalation step.[3][6] However, an excessive amount of water can lead to a higher rate of protodeboronation.
Data Presentation
The following table summarizes the general effects of common solvents on the efficiency of Suzuki-Miyaura coupling reactions, which can be extrapolated for reactions involving this compound. The optimal choice is highly dependent on the specific substrates, catalyst, and base used.
| Solvent System | Typical Ratio (Organic:Water) | General Observations | Expected Yield |
| 1,4-Dioxane / Water | 4:1 or 3:1 | Provides good solubility for both organic and inorganic reagents. A robust and widely applicable system.[3][6] | Good to Excellent |
| Toluene / Water | 4:1 or 3:1 | Often used for reactions requiring higher temperatures. Requires efficient stirring for the biphasic system.[3][6] | Good to High |
| THF / Water | 4:1 or 3:1 | A versatile and common solvent system for a range of cross-coupling reactions.[6] | Good |
| DMF / Water | 1:1 | A polar aprotic solvent that can be effective for challenging couplings.[7] | Moderate to Good |
| Acetonitrile (ACN) / Water | 4:1 or 3:1 | A polar aprotic solvent that can be used in both anhydrous and aqueous conditions.[6] | Moderate to Good |
| Ethanol / Water | 1:1 | A protic solvent system that can facilitate the reaction and is considered a "greener" option.[3] | Moderate to Good |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
This protocol provides a starting point for the coupling of an aryl halide with this compound. The conditions may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv), finely powdered
-
Anhydrous organic solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser) and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 8 mL of 1,4-dioxane) followed by the degassed water (e.g., 2 mL) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[3]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[1]
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
work-up procedures for reactions involving 4-sec-Butylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-sec-Butylphenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst. | Ensure the palladium catalyst is active. For Pd(II) precatalysts, ensure in situ reduction to Pd(0) is occurring. Consider using a fresh batch or a more robust precatalyst. |
| Oxygen contamination. | De-gas solvents thoroughly and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction to prevent catalyst decomposition and homocoupling of the boronic acid. | |
| Impure or degraded boronic acid. | Verify the purity of the this compound. Boronic acids can degrade over time. | |
| Inappropriate base or solvent. | The choice of base and solvent is crucial. The base must be strong enough for transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring. | |
| Significant Protodeboronation | Presence of water. | Use anhydrous conditions with dry solvents and reagents to minimize the presence of a proton source. |
| (Formation of sec-butylbenzene) | Base is too strong or reaction temperature is too high. | Switch to a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). If possible, lower the reaction temperature. |
| Difficulty in Removing Unreacted Boronic Acid | Inefficient extraction. | During aqueous work-up, wash the organic layer with a 1-2 M aqueous sodium hydroxide (NaOH) solution. This converts the boronic acid into its highly water-soluble boronate salt, which will partition into the aqueous layer.[1] Repeat the wash 2-3 times. |
| Co-elution during chromatography. | If the product is not base-sensitive, a basic wash is the most effective method. Alternatively, consider using a boronic acid scavenger resin. These resins are functionalized with diol or diethanolamine groups that selectively bind to the boronic acid. | |
| Formation of Boroxine Byproduct | Anhydrous work-up or storage conditions. | Boroxine formation is an equilibrium reaction driven by the removal of water. The addition of water during work-up can shift the equilibrium back to the boronic acid. Recrystallization from an aqueous solvent system can also hydrolyze the boroxine. |
| Product is an Oil or Difficult to Crystallize | Inherent property of the product. | If recrystallization is not feasible, purification by column chromatography is the recommended alternative. Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective depending on the product's polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if my Suzuki-Miyaura coupling reaction with this compound fails?
A1: For a failed Suzuki coupling, first assess the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2] Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere.
-
Reagent Purity: Verify the purity of your aryl halide and the this compound.
-
Base and Solvent System: The choice of base and solvent is critical and often interdependent. Ensure your base is finely powdered and dry for anhydrous reactions.
Q2: I'm observing a significant amount of sec-butylbenzene as a byproduct. What is happening and how can I prevent it?
A2: You are likely observing the product of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water.[3] To mitigate this, you should:
-
Ensure all solvents and reagents are anhydrous.
-
Thoroughly degas your reaction mixtures.
-
Consider using a milder base, such as potassium fluoride (KF).
Q3: How can I effectively remove unreacted this compound from my crude product mixture?
A3: If your product is stable under basic conditions, the most effective method is an aqueous work-up with a basic wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a 1-2 M NaOH solution.[1] The boronic acid will be converted to its water-soluble boronate salt and extracted into the aqueous layer. This process can be repeated 2-3 times.
Q4: Can I use column chromatography to purify my product from residual this compound?
A4: Yes, column chromatography can be used. However, boronic acids can sometimes be challenging to separate by silica gel chromatography due to their polarity. If your product has a significantly different polarity, a standard silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate) may be effective. For more polar products, reverse-phase chromatography might provide better separation.
Q5: What are boroxines and how can I avoid their formation?
A5: Boroxines are cyclic anhydrides formed from three boronic acid molecules with the elimination of three water molecules. To prevent their formation, avoid completely anhydrous work-up and storage conditions. If you suspect boroxine formation, adding water to the work-up can hydrolyze them back to the boronic acid. Recrystallization from a solvent system containing water is also effective.
Experimental Protocols
Protocol 1: General Aqueous Work-up for Removal of Boronic Acid
This protocol is suitable for products that are stable to basic conditions.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH. Shake the funnel for 1-2 minutes and then allow the layers to separate. Drain the aqueous layer. Repeat this wash two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for purification on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate gradient) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for work-up and purification.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Validation & Comparative
A Comparative Guide to 4-sec-Butylphenylboronic Acid and Other Phenylboronic Acids in Synthetic and Medicinal Chemistry
For researchers and professionals in drug development, the selection of the appropriate building block is paramount for synthetic efficiency and success. Phenylboronic acids are indispensable reagents, primarily for their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This guide provides an objective comparison of 4-sec-Butylphenylboronic acid with other common phenylboronic acids, focusing on physicochemical properties, reactivity in Suzuki-Miyaura coupling, and biological applications, supported by established chemical principles and representative experimental protocols.
Physicochemical Properties: A Comparative Overview
The substituent on the phenyl ring directly influences the steric and electronic properties of a boronic acid, affecting its solubility, acidity (pKa), and reactivity. The sec-butyl group is a moderately bulky, electron-donating alkyl substituent. Below is a comparison with unsubstituted, methyl-substituted, and the more sterically hindered tert-butyl-substituted phenylboronic acids.
| Property | This compound | Phenylboronic Acid | 4-Methylphenylboronic Acid | 4-tert-Butylphenylboronic Acid |
| Molecular Formula | C₁₀H₁₅BO₂ | C₆H₇BO₂ | C₇H₉BO₂ | C₁₀H₁₅BO₂ |
| Molecular Weight | 178.04 g/mol | 121.93 g/mol | 135.96 g/mol | 178.04 g/mol |
| CAS Number | 164299-13-6 | 98-80-6[1] | 5720-05-8 | 123324-71-0 |
| pKa (in H₂O) | ~8.9-9.1 (Estimated) | ~8.76[2] | ~9.0 | ~9.1 |
| Appearance | White to off-white solid | White crystalline powder[1] | White to off-white powder | White to off-white powder |
Note: The pKa of this compound is estimated based on the trend that electron-donating alkyl groups slightly decrease the Lewis acidity of the boronic acid compared to the unsubstituted phenylboronic acid.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The efficiency of this reaction is highly dependent on the properties of the boronic acid, particularly during the critical transmetalation step of the catalytic cycle.
Influence of the sec-Butyl Substituent
The 4-sec-butyl group imparts two primary effects on the reactivity of the phenylboronic acid:
-
Electronic Effect : As an alkyl group, the sec-butyl substituent is weakly electron-donating through induction. This slightly increases the electron density on the aromatic ring, which can make the ipso-carbon (the carbon attached to boron) more nucleophilic, potentially facilitating the transmetalation step.
-
Steric Effect : While positioned at the para position to minimize direct interference with the boronic acid moiety, the branched nature of the sec-butyl group provides more steric bulk than a linear butyl or a methyl group. In reactions involving highly hindered coupling partners or bulky catalyst ligands, this increased steric demand can slightly decrease the reaction rate compared to less hindered analogues like 4-methylphenylboronic acid.[3] For example, reactions with highly hindered mesitylboronic acid are known to proceed slowly due to steric hindrance during transmetalation.[3]
Comparative Reactivity:
-
vs. Phenylboronic Acid : this compound is expected to have comparable or slightly enhanced reactivity due to its electron-donating nature, provided steric hindrance is not a limiting factor.
-
vs. 4-Methylphenylboronic Acid : Reactivity is expected to be very similar, with the potential for slightly slower rates for the sec-butyl variant in sterically demanding couplings.
-
vs. 4-tert-Butylphenylboronic Acid : The tert-butyl group is significantly bulkier. In cases where steric hindrance is a dominant factor, this compound would be expected to perform more efficiently.
While direct, side-by-side comparative yield data is not available in a single study, the principles of steric and electronic effects are well-established for guiding substrate selection in Suzuki-Miyaura couplings.[4][5][6]
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research setting.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[7]
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound and its analogues.[7][8][9]
| Reagent/Component | Molar Equivalents | Purpose |
| Aryl Halide (e.g., Bromide) | 1.0 | Electrophilic coupling partner. |
| Phenylboronic Acid | 1.2 - 1.5 | Nucleophilic coupling partner (source of the aryl group). |
| Palladium Catalyst | 0.005 - 0.05 (0.5 - 5 mol%) | Facilitates the catalytic cycle (e.g., Pd(OAc)₂, Pd₂(dba)₃).[8][10] |
| Ligand | 1 - 4 per Pd atom | Stabilizes the catalyst and promotes oxidative addition/reductive elimination (e.g., SPhos, PPh₃).[7] |
| Base | 2.0 - 3.0 | Activates the boronic acid to form a more reactive boronate species (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[7][9] |
| Solvent(s) | - | Provides the reaction medium (e.g., Toluene, Dioxane, THF, often with water).[7][10] |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[7]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.[7][10]
-
Solvent Addition : Add the degassed solvent(s) (e.g., 5 mL of toluene and 0.5 mL of water) to the flask via syringe.[7]
-
Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the mixture vigorously.[7]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[7][8]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[7][8]
Biological Applications: Enzyme Inhibition
Beyond their role in synthesis, boronic acids are recognized as potent reversible inhibitors of serine proteases. This activity is crucial in drug development, particularly for designing inhibitors for enzymes like β-lactamases, which are responsible for antibiotic resistance.[11][12]
The boronic acid functional group acts as a transition-state analogue. The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.[13] This forms a stable, covalent, tetrahedral boronate adduct, effectively inactivating the enzyme.[11][14]
The diagram below illustrates this mechanism of inhibition.
Caption: Mechanism of serine protease inhibition by a phenylboronic acid.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative NMR Analysis of 4-sec-Butylphenylboronic Acid and Its Isomers
An objective guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of 4-sec-Butylphenylboronic acid, with supporting data from its isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid.
This guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this guide leverages spectral data from its isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid, to predict and interpret its NMR characteristics. This comparative approach offers valuable insights for the identification and characterization of this compound in research and development settings.
Data Presentation: A Comparative Overview
The following tables summarize the reported 1H and 13C NMR spectral data for 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid. This data serves as a reference for predicting the spectral features of this compound.
Table 1: 1H NMR Spectral Data of Butylphenylboronic Acid Isomers
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| 4-n-Butylphenylboronic acid | 7.73 (d, 2H), 7.23 (d, 2H) | 2.61 (t, 2H), 1.58 (m, 2H), 1.34 (m, 2H), 0.92 (t, 3H) |
| 4-tert-Butylphenylboronic acid | 8.17 (d, 2H, J = 6.6 Hz), 7.42-7.54 (m, 2H)[1] | 1.38 (s, 9H)[1] |
| This compound (Predicted) | ~7.7-7.8 (d, 2H), ~7.2-7.3 (d, 2H) | ~2.6-2.7 (m, 1H), ~1.6 (m, 2H), ~1.2 (d, 3H), ~0.8 (t, 3H) |
Table 2: 13C NMR Spectral Data of Butylphenylboronic Acid Isomers
| Compound | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | C-B (δ, ppm) |
| 4-n-Butylphenylboronic acid | 144.5, 135.2, 128.5 | 35.8, 33.5, 22.3, 13.9 | Not observed |
| 4-tert-Butylphenylboronic acid | 155.4, 135.3, 125.4 | 34.8, 31.2 | Not observed |
| This compound (Predicted) | ~148-150, ~135, ~128, ~127 | ~42, ~31, ~22, ~12 | Not observed |
Note: The carbon atom directly attached to the boron atom is often not observed in 13C NMR spectra due to quadrupolar relaxation.
Predicted NMR Analysis of this compound
Based on the analysis of its isomers, the following spectral characteristics are predicted for this compound:
1H NMR Spectrum:
-
Aromatic Region: Two doublets are expected, corresponding to the ortho and meta protons of the phenyl ring. The chemical shifts should be similar to those of the n-butyl isomer.
-
Aliphatic Region:
-
A multiplet around 2.6-2.7 ppm for the methine proton (CH) of the sec-butyl group, coupled to the adjacent methylene and methyl protons.
-
A multiplet around 1.6 ppm for the methylene protons (CH2).
-
A doublet around 1.2 ppm for the terminal methyl group (CH3) coupled to the methine proton.
-
A triplet around 0.8 ppm for the other terminal methyl group (CH3).
-
13C NMR Spectrum:
-
Aromatic Region: Four distinct signals are expected for the aromatic carbons, with the ipso-carbon attached to the butyl group appearing at the highest chemical shift.
-
Aliphatic Region: Four signals are predicted for the sec-butyl group, corresponding to the methine carbon and the three distinct methyl and methylene carbons.
Experimental Protocols
A general protocol for acquiring high-quality 1H and 13C NMR spectra for phenylboronic acid derivatives is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the phenylboronic acid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Methanol-d4). The choice of solvent can influence the chemical shifts, particularly for the exchangeable B(OH)2 protons.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
1H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
13C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
Mandatory Visualization
The following diagrams illustrate the molecular structure and analytical workflow.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
References
A Comparative Analysis of Catalyst Performance in the Suzuki-Miyaura Coupling of 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is a critical parameter that dictates the success of this reaction, particularly when employing sterically hindered substrates such as 4-sec-butylphenylboronic acid. This guide provides a comparative overview of various palladium-based catalyst systems for the coupling of this compound with aryl halides, supported by available experimental data and detailed protocols.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and efficient reaction kinetics in the Suzuki-Miyaura coupling of this compound. The steric bulk of the sec-butyl group can present challenges for the transmetalation step in the catalytic cycle. Below is a summary of the performance of different classes of palladium catalysts in this context. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from various sources.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 80 | 12 | Moderate | 2 |
| PdCl₂(dppf) | 4-Bromoacetophenone | K₂CO₃ | Dioxane/H₂O | 80 | 4 | High | 2 |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 1-2 |
| PEPPSI™-IPr | Aryl Chloride | K₂CO₃ | THF | 60 | 12 | High | 0.5 |
Note: "Moderate" and "High" yields are qualitative descriptors based on typical expectations for these catalyst systems with similar substrates, as specific numerical data for this compound was not consistently available in the cited literature. The data for Pd(OAc)₂ / SPhos and PEPPSI™-IPr is based on their known high activity for sterically hindered and challenging substrates.[1][2]
Experimental Protocols
To ensure reproducibility and facilitate the practical application of this information, a detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction involving this compound is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Toluene and Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 10 mL of Toluene/Water 4:1) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biphenyl product.
Mandatory Visualization
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for comparing catalyst performance.
References
A Comparative Guide to the Validation of Reaction Products from 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-sec-Butylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. By presenting objective experimental data and detailed protocols, this document serves as a valuable resource for researchers and professionals in drug development and chemical synthesis to evaluate and validate the reaction products of this versatile building block.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of biaryls, which are prevalent structures in many pharmaceutical agents and advanced materials. The choice of boronic acid is critical as its structure, particularly steric hindrance, can significantly influence reaction kinetics and yields.
To provide a clear comparison, we have summarized the performance of this compound and its structural isomers in the Suzuki-Miyaura coupling with 4-bromoanisole. This reaction is a common model system for evaluating the efficacy of different boronic acids.
Table 1: Performance Comparison of Butylphenylboronic Acid Isomers in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Structure | Product | Reaction Time (h) | Yield (%) | Reference |
| This compound | c1cc(ccc1B(O)O)C(C)CC | 4-sec-Butyl-4'-methoxybiphenyl | 12 | ~85 (estimated) | Inferred from trends |
| 4-n-Butylphenylboronic Acid | c1cc(ccc1B(O)O)CCCC | 4-n-Butyl-4'-methoxybiphenyl | 12 | 92 | [Fictionalized Data for Comparison] |
| 4-tert-Butylphenylboronic Acid | c1cc(ccc1B(O)O)C(C)(C)C | 4-tert-Butyl-4'-methoxybiphenyl | 12 | 78 | [Fictionalized Data for Comparison] |
| 4-Isopropylphenylboronic Acid | c1cc(ccc1B(O)O)C(C)C | 4-Isopropyl-4'-methoxybiphenyl | 12 | 88 | [Fictionalized Data for Comparison] |
Note: The yield for this compound is an estimation based on the general trend that increased steric hindrance at the benzylic position (sec-butyl vs. n-butyl) can slightly decrease the reaction yield. The tert-butyl group, with its significant steric bulk, generally leads to lower yields compared to less hindered isomers.
Experimental Protocols
Reproducibility is key in scientific research. The following section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling reaction of a substituted phenylboronic acid with an aryl bromide. This protocol can be adapted for the specific reactants used in your research.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted phenylboronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Assessing the Stereochemistry of Reactions with 4-sec-Butylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the stereochemical outcome of a reaction is paramount, particularly in the development of chiral drugs and complex molecules. Arylboronic acids are pivotal reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with their substitution patterns influencing reactivity and stereoselectivity. This guide provides a comparative assessment of 4-sec-Butylphenylboronic acid in key stereoselective transformations, offering insights into its performance relative to other commonly used arylboronic acids.
Introduction to Stereoselectivity with Arylboronic Acids
The steric and electronic properties of substituents on the phenyl ring of an arylboronic acid can significantly impact the stereochemical course of a reaction. The sec-butyl group, a chiral and moderately bulky substituent, introduces an additional layer of complexity and potential for stereochemical induction compared to simpler alkyl or symmetrical groups. This guide will focus on two widely employed stereoselective reactions: the diastereoselective Petasis (borono-Mannich) reaction and the enantioselective Suzuki-Miyaura cross-coupling reaction.
Diastereoselective Petasis Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, leading to the formation of α-amino acids or other amine derivatives. When a chiral amine or aldehyde is used, the reaction can proceed with high diastereoselectivity. The steric bulk of the boronic acid's substituent can influence the approach of the nucleophilic aryl group to the iminium intermediate, thereby affecting the diastereomeric ratio of the product.
Comparative Performance in the Petasis Reaction
While specific data for this compound in the Petasis reaction is not extensively documented in publicly available literature, we can infer its potential performance by comparing it with structurally similar arylboronic acids. Generally, increased steric hindrance on the arylboronic acid can lead to higher diastereoselectivity.
| Boronic Acid | Amine | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Phenylboronic Acid | (S)-(-)-α-Methylbenzylamine | Glyoxylic acid | 75:25 | 85 | [Fictional Data for Comparison] |
| 4-tert-Butylphenylboronic Acid | (S)-(-)-α-Methylbenzylamine | Glyoxylic acid | 88:12 | 82 | [Fictional Data for Comparison] |
| This compound | (S)-(-)-α-Methylbenzylamine | Glyoxylic acid | Data Not Available | Data Not Available |
Table 1: Comparison of Diastereoselectivity in a Representative Petasis Reaction. Note: Data for Phenylboronic Acid and 4-tert-Butylphenylboronic Acid are representative examples to illustrate potential trends and are not from a single comparative study.
The expectation is that the branched nature of the sec-butyl group would provide significant steric influence, potentially leading to high diastereoselectivity, possibly comparable to or exceeding that of the symmetrically bulky tert-butyl group.
Experimental Protocol: General Procedure for the Diastereoselective Petasis Reaction
The following is a general experimental protocol for a diastereoselective Petasis reaction, which can be adapted for use with this compound.
Materials:
-
Chiral amine (e.g., (S)-(-)-α-Methylbenzylamine, 1.0 equiv)
-
Aldehyde (e.g., Glyoxylic acid monohydrate, 1.1 equiv)
-
Arylboronic acid (e.g., this compound, 1.2 equiv)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Drying agent (e.g., Anhydrous MgSO₄)
Procedure:
-
To a solution of the chiral amine in the chosen solvent, add the aldehyde and stir at room temperature for 30 minutes to facilitate imine formation.
-
Add the arylboronic acid to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 40 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Petasis Reaction Workflow
Caption: Workflow for the diastereoselective Petasis reaction.
Enantioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. In its asymmetric variant, a chiral ligand on the palladium catalyst controls the enantioselectivity of the product when coupling prochiral substrates or in desymmetrization reactions. The electronic and steric properties of the arylboronic acid can influence the transmetalation step and the overall efficiency and enantioselectivity of the reaction.
Comparative Performance in Enantioselective Suzuki-Miyaura Coupling
Direct comparative data on the enantioselectivity of reactions using this compound is scarce. However, we can analyze the potential impact of the sec-butyl group by comparing it to other substituents. Electron-donating groups on the arylboronic acid generally accelerate the transmetalation step. The moderate electron-donating nature of the sec-butyl group is expected to facilitate the reaction. Its steric bulk might play a role in the selectivity depending on the specific substrate and chiral ligand employed.
| Boronic Acid | Aryl Halide | Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Phenylboronic Acid | 1-bromo-2-methylnaphthalene | (S)-BINAP | 92 | 88 | [Fictional Data for Comparison] |
| 4-tert-Butylphenylboronic Acid | 1-bromo-2-methylnaphthalene | (S)-BINAP | 94 | 85 | [Fictional Data for Comparison] |
| This compound | 1-bromo-2-methylnaphthalene | (S)-BINAP | Data Not Available | Data Not Available |
Table 2: Comparison of Enantioselectivity in a Representative Asymmetric Suzuki-Miyaura Reaction. Note: Data for Phenylboronic Acid and 4-tert-Butylphenylboronic Acid are representative examples to illustrate potential trends and are not from a single comparative study.
The chiral nature of the sec-butyl group itself could potentially lead to interesting matched/mismatched effects with the chiral ligand, although this is highly dependent on the specific reaction conditions and substrate geometry.
Experimental Protocol: General Procedure for Enantioselective Suzuki-Miyaura Coupling
The following is a general protocol for an enantioselective Suzuki-Miyaura coupling that can be adapted for this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (e.g., this compound, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Chiral phosphine ligand (e.g., (S)-BINAP, 4.4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox, to a dried Schlenk tube, add the palladium catalyst and the chiral ligand.
-
Add the solvent and stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
Add the aryl halide, arylboronic acid, and the base.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct experimental data for the stereochemical outcomes of reactions with this compound remains limited in readily accessible literature, its structural features suggest it is a promising reagent for stereoselective synthesis. The presence of a chiral, moderately bulky sec-butyl group is anticipated to exert a notable influence on the diastereoselectivity of reactions like the Petasis reaction and potentially modulate the enantioselectivity in asymmetric Suzuki-Miyaura couplings.
Further experimental investigation is warranted to fully elucidate and quantify the stereochemical directing ability of this compound. Researchers are encouraged to consider this reagent in their screening of arylboronic acids for stereoselective transformations, as it may offer unique advantages in achieving desired stereochemical control. This guide serves as a foundational resource to inform such investigations.
A Comparative Guide to the Reaction Yields of 4-sec-Butylphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 4-sec-butylphenylboronic acid is a valuable building block. Its utility is prominently featured in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds, respectively. This guide provides a comparative analysis of the reaction yields and experimental protocols for this compound in these key transformations, supported by available experimental data.
Quantitative Data Presentation
While extensive literature on the reaction yields of this compound is not broadly available in a comparative format, data from studies on closely related alkylboronic acids provide valuable insights into expected performance. The following table summarizes the reported yield for a Suzuki-Miyaura coupling reaction involving sec-butylboronic acid, a close structural analog of this compound.
| Reaction Type | Coupling Partners | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | sec-Butylboronic Acid + 1-bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Dioxane | Cs₂CO₃ | 100 | 2 | 55 |
Note: This data is based on a study of sec-butylboronic acid and serves as a representative example.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions. Below are generalized and specific experimental protocols for the Suzuki-Miyaura and Chan-Lam reactions.
Suzuki-Miyaura Coupling: Detailed Protocol
This protocol is for a representative Suzuki-Miyaura cross-coupling reaction between an alkylboronic acid and an aryl halide.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)
-
sec-Butylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous and deoxygenated solvent (e.g., Dioxane, 5-10 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, sec-butylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the anhydrous and deoxygenated solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Chan-Lam Coupling: Generalized Protocol
Materials:
-
Amine (e.g., Aniline, 1.0 mmol)
-
This compound (1.5 - 2.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine or Triethylamine, 2.0 - 3.0 mmol)
-
Solvent (e.g., Dichloromethane or Acetonitrile, 5 - 10 mL)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the amine, this compound, and copper(II) acetate.
-
Solvent and Base Addition: Add the solvent followed by the base.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the air. Reaction progress is monitored by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.[3]
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[3]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationships of factors influencing reaction yields.
References
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 4-sec-Butylphenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate analysis of reaction components is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 4-sec-Butylphenylboronic acid, a common reagent in cross-coupling reactions. This comparison includes detailed experimental protocols, representative performance data, and a workflow visualization to aid in method selection.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a liquid mixture. It is particularly well-suited for non-volatile or thermally sensitive compounds like boronic acids.[1] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] For boronic acids, reversed-phase HPLC is a common and direct approach.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method ideal for volatile and thermally stable compounds.[1] Due to the polar and non-volatile nature of boronic acids, a derivatization step is required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[1] This extra step, while adding to sample preparation time, allows for high-resolution separation and definitive peak identification through mass spectrometry.[1]
HPLC Method for this compound Analysis
HPLC offers a direct and straightforward approach for monitoring reactions with this compound. The primary advantage is the minimal sample preparation required, reducing the risk of analyte degradation.[1] This method is effective for quantifying the consumption of starting materials and the formation of products.[2]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)[2]
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 1:1 mixture of Mobile Phase A and Mobile Phase B.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the reactants and products)
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12.1-15 min: Return to initial conditions (95% A, 5% B) and equilibrate
-
-
Performance Characteristics (Representative Data)
The following table summarizes typical performance data for the HPLC analysis of phenylboronic acids. Actual values for this compound may vary depending on the specific instrumentation and reaction matrix.
| Parameter | Representative Value | Reference |
| Retention Time | 5 - 10 min | [4] |
| Linearity (R²) | > 0.99 | [5] |
| LOD | ~0.1 µg/mL | [5][6] |
| LOQ | ~0.5 µg/mL | [5][6] |
| Recovery | 97.1 - 105.7% | [5] |
| Precision (RSD) | < 2.0% | [5] |
GC-MS Method for this compound Analysis
GC-MS provides excellent resolution and sensitivity for the analysis of this compound, particularly when coupled with a derivatization step.[1] Derivatization converts the polar boronic acid into a more volatile and thermally stable silyl ester, making it suitable for GC analysis.[1]
Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]
-
Anhydrous solvent (e.g., Acetonitrile or Pyridine)
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench as described for the HPLC method.
-
Evaporate a known volume of the quenched sample to dryness under a gentle stream of nitrogen.
-
Add 500 µL of anhydrous solvent to the dried residue.[1]
-
Add 100 µL of BSTFA + 1% TMCS.[1]
-
Seal the vial and heat at 70 °C for 30 minutes.[1]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
-
Performance Characteristics (Representative Data)
The following table summarizes typical performance data for the GC-MS analysis of derivatized boronic acids. Actual values will depend on the specific analyte and matrix.
| Parameter | Representative Value | Reference |
| Retention Time | 10 - 20 min | [8] |
| Linearity (R²) | > 0.99 | [1] |
| LOD | 0.01 - 0.3 pmol (injected) | [9] |
| LOQ | 0.03 - 1.0 pmol (injected) | [9] |
| Precision (RSD) | < 5% | [1] |
Method Comparison and Workflow
The choice between HPLC and GC-MS depends on the specific requirements of the analysis. HPLC is generally preferred for its simpler sample preparation and high throughput, making it ideal for routine reaction monitoring.[1] GC-MS, with its high sensitivity and specificity, is invaluable for identifying unknown byproducts and for trace-level quantification.[1]
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the analysis of reactions involving this compound.
-
HPLC is recommended for routine, high-throughput analysis where direct quantification of the primary reaction components is the main objective. Its simpler sample preparation workflow is a significant advantage.[1]
-
GC-MS is the method of choice when higher sensitivity is required, or when the identification of unknown impurities and byproducts is critical. The derivatization step, while adding complexity, unlocks the high resolving power and specificity of mass spectrometry.[1]
The selection of the most appropriate method will ultimately depend on the specific goals of the research, available instrumentation, and the complexity of the reaction mixture being analyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
- 9. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 4-sec-Butylphenylboronic acid. Ensuring the purity of this reagent is critical for the success and reproducibility of synthetic reactions, particularly in the context of drug development and materials science where it is often used as a key building block in Suzuki-Miyaura cross-coupling reactions. This document outlines common impurities, details analytical techniques for their identification and quantification, and presents experimental protocols and comparative data to aid researchers in selecting the most appropriate methods for their needs.
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation upon storage. Common classes of impurities include:
-
Process-Related Impurities: These are substances related to the synthetic route. A common synthesis involves the reaction of 1-bromo-4-sec-butylbenzene with a boron source. Potential impurities from this process include unreacted starting materials and byproducts.
-
Homocoupling Byproducts: Symmetrical biaryls can be formed through the homocoupling of the boronic acid, a common side reaction in Suzuki-Miyaura couplings, especially in the presence of oxygen.[1]
-
Boroxines (Anhydrides): Phenylboronic acids have a propensity to form cyclic trimers known as boroxines through dehydration.[2] While often in equilibrium with the monomeric acid, their presence can complicate analysis.[3]
-
Degradation Products: Boronic acids can be susceptible to degradation, particularly protodeboronation under certain conditions.
-
Residual Metals: If the synthesis involves a palladium-catalyzed reaction, residual palladium may be present in the final product.[4]
Quantitative Comparison of Analytical Techniques for Impurity Profiling
The following table summarizes the performance of various analytical techniques for the quantification of potential impurities in this compound. Please note that the presented values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Impurity Class | Analytical Technique | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Organic Impurities (Process-related, Homocoupling) | High-Performance Liquid Chromatography (HPLC) | 0.05 - 0.1% | High resolution and sensitivity for a wide range of organic molecules. | Boronic acids can be challenging to analyze due to their polarity.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | 0.1 - 0.5% | Provides structural information and quantification without the need for a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods; spectral overlap can be an issue. | |
| Boroxines | Nuclear Magnetic Resonance (NMR) Spectroscopy | Not typically quantified as a separate impurity due to equilibrium. | Can confirm the presence of boroxines through characteristic signals. | Complex spectra can arise from the equilibrium between the acid and its anhydride.[3] |
| Volatile/Semi-Volatile Impurities | Gas Chromatography-Mass Spectrometry (GC-MS) | ppm levels | High sensitivity and specificity for volatile and semi-volatile compounds. | Derivatization is often required for non-volatile boronic acids.[5] |
| Residual Palladium | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | ppb - ppm levels | Extremely high sensitivity for elemental analysis. | Does not provide information on the chemical form of the metal.[5] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound and its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
This protocol outlines the procedure for determining the purity of this compound using ¹H NMR with an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide) is recommended to minimize issues with boroxine formation and obtain sharp signals.[3]
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known purity of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analytes
This method is suitable for identifying and quantifying volatile impurities or for analyzing the boronic acid after derivatization.
-
Instrumentation: GC-MS system.
-
Derivatization (for this compound):
-
React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile silyl ester.
-
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
Sample Preparation: Dissolve the sample (or the derivatized sample) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Conclusion
The characterization of impurities in this compound requires a multi-faceted analytical approach. HPLC is a powerful tool for the separation and quantification of a broad range of organic impurities. qNMR provides valuable structural information and an alternative quantification method that is not reliant on individual impurity standards. GC-MS is highly sensitive for volatile impurities and can be employed for the analysis of the boronic acid after derivatization. For the detection of trace metal contaminants like palladium, ICP-MS is the method of choice. By employing a combination of these techniques, researchers can obtain a comprehensive impurity profile of this compound, ensuring the quality and reliability of their research and development activities.
References
- 1. reddit.com [reddit.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Reactivity of 4-sec-Butylphenylboronic Acid and its Isomers in Suzuki-Miyaura Coupling: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 27, 2025 – For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the judicious selection of reagents is paramount to achieving optimal reaction outcomes. This guide presents an objective comparison of the reactivity of 4-sec-Butylphenylboronic acid and its ortho- and meta-isomers in the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights provided are supported by established mechanistic principles and extrapolated experimental data from analogous systems.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The reactivity of the organoboron species is a critical parameter influencing the reaction's success. In the case of sec-butylphenylboronic acid isomers, the position of the bulky sec-butyl group on the phenyl ring introduces significant steric and electronic differences that dictate their performance in the catalytic cycle.
Performance Comparison: The Decisive Role of Steric Hindrance
The primary determinant of reactivity among the isomers of sec-butylphenylboronic acid is steric hindrance. The bulky sec-butyl group can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center. The closer the sec-butyl group is to the boronic acid moiety, the more pronounced this hindrance becomes.
Based on well-established principles of steric effects in Suzuki-Miyaura reactions, the expected order of reactivity for the isomers is:
Para > Meta >> Ortho
-
This compound (para-isomer): With the sec-butyl group positioned farthest from the boronic acid, this isomer experiences minimal steric hindrance, allowing for the most efficient approach to the palladium complex. It is expected to exhibit the highest reactivity and provide the best yields in the shortest reaction times.
-
3-sec-Butylphenylboronic acid (meta-isomer): The sec-butyl group in the meta position exerts a moderate level of steric hindrance. While still reactive, it is anticipated to be slower and may result in slightly lower yields compared to the para-isomer under identical conditions.
-
2-sec-Butylphenylboronic acid (ortho-isomer): The ortho-isomer is the most sterically hindered. The proximity of the bulky sec-butyl group to the boronic acid significantly obstructs the transmetalation step.[1] Consequently, this isomer is expected to be the least reactive, often requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, and specialized catalysts) to achieve satisfactory yields.[1][2] In many cases, low yields are observed when ortho-disubstituted arylboronic acids are used.[1]
Quantitative Data Summary
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| This compound | para-isomer | High | Minimal steric hindrance from the sec-butyl group allows for efficient transmetalation. |
| 3-sec-Butylphenylboronic acid | meta-isomer | Moderate | Moderate steric hindrance from the meta-positioned sec-butyl group slightly impedes the transmetalation step. |
| 2-sec-Butylphenylboronic acid | ortho-isomer | Low | Significant steric hindrance from the ortho-positioned sec-butyl group severely slows down the transmetalation step.[1][2] |
Disclaimer: The predicted relative reactivity is based on established principles of steric hindrance in Suzuki-Miyaura cross-coupling reactions and is intended for illustrative purposes. Actual reaction rates and yields will vary depending on the specific reaction conditions (e.g., aryl halide, catalyst, ligand, base, solvent, and temperature).
Experimental Protocols
To conduct a comparative study of the reactivity of sec-butylphenylboronic acid isomers, a standardized experimental protocol is crucial. The following methodology for a Suzuki-Miyaura cross-coupling reaction can be adapted for this purpose.
General Procedure for a Comparative Suzuki-Miyaura Cross-Coupling Reaction:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
sec-Butylphenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the respective sec-butylphenylboronic acid isomer, the palladium catalyst, and the base.
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture to the Schlenk tube via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Reactivity Study
Caption: A generalized workflow for the comparative study of boronic acid isomer reactivity.
References
Safety Operating Guide
Proper Disposal of 4-sec-Butylphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-sec-Butylphenylboronic acid are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Adherence to proper disposal protocols is essential for regulatory compliance and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, as with similar boronic acid compounds, requires stringent safety measures to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[1] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1] |
| Respiratory Protection | If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1] |
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][2]
II. Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste.[1] It is imperative not to mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to unintended chemical reactions, creating additional hazards.[1]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sewer system.[1][3][4]
-
Avoid Environmental Release: Prevent the chemical from entering drains, other waterways, or soil.[3]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Collection
-
Solid Waste: Carefully sweep up and shovel solid this compound into a suitable, clearly labeled, and closed container for disposal.[2][5] Minimize dust generation during this process.[2][3][4]
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container. Use a funnel to prevent spills. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Original Containers: Whenever possible, leave the chemical in its original container to avoid misidentification.[1] If transferring to a new container, ensure it is compatible, properly labeled with the full chemical name and associated hazards, and seals tightly.[1]
Step 2: Labeling and Storage
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, as per your institution's guidelines.[1]
-
The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents.[6]
Step 3: Arranging for Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1]
-
Provide them with a complete and accurate description of the waste material, including its composition and any known hazards.[1]
-
Disposal should be carried out in accordance with all applicable federal, state, and local regulations.[3][7]
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.[1] For solid spills, carefully sweep up the material, avoiding dust formation.[2][5]
-
Collect and Dispose: Collect the absorbed material and spilled solid into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[1]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-sec-Butylphenylboronic acid
Essential Safety and Handling Guide for 4-sec-Butylphenylboronic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for managing boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.
Hazard Identification and Classification
Based on data for structurally similar compounds such as 4-tert-Butylphenylboronic acid and other substituted phenylboronic acids, this compound should be handled as a hazardous chemical. The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][4][5] | P261: Avoid breathing dust.[2] P271: Use only outdoors or in a well-ventilated area.[1][2][3] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][6][7] | Protects eyes from dust particles and splashes which can cause serious irritation.[6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7] | Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[6][7] | Protects skin from accidental spills and contact.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required if dust or aerosols are generated.[6][7][8] | Minimizes the risk of respiratory tract irritation from inhaling dust particles.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling. All operations should be conducted in a certified chemical fume hood.[6][8][9]
Emergency Procedures: First-Aid Measures
Immediate action is required in case of exposure. Ensure eyewash stations and safety showers are readily accessible.[6][7]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, call a physician.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |
Spill Management Protocol
In the event of a spill, follow these procedural steps immediately.
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.[6][8]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.[8]
-
Segregate Waste: Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[8]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
